The table below summarizes the fundamental characteristics of Frentizole.
| Property | Description |
|---|---|
| IUPAC Name | (4-Methoxy-1,3-benzothiazol-2-yl)-1-phenylurea [1] |
| Chemical Formula | C₁₅H₁₃N₃O₂S [2] [1] |
| Molecular Weight | 299.35 g/mol [2] [1] |
| CAS Number | 26130-02-9 [2] [1] |
| Original Therapeutic Category | Immunosuppressive agent [3] [2] |
| Original Indications | Rheumatoid arthritis, systemic lupus erythematosus (SLE) [2] [4] |
| Mechanism of Action (Original) | Immunomodulation; specific action on lymphocyte populations [4] |
This compound's profile has expanded significantly through recent research, revealing multiple biological targets.
| Mechanism / Target | Biological Effect | Research Context |
|---|---|---|
| Tubulin / Colchicine Site [3] [5] | Binds to β-tubulin, inhibits microtubule polymerization, arrests cell cycle at G2/M phase, induces apoptosis in cancer cells. | Drug repurposing for cancer (e.g., glioblastoma); preclinical studies show antitumor activity. |
| Amyloid Beta-Binding Alcohol Dehydrogenase (ABAD/HSD10) [2] [6] | Inhibits interaction between ABAD and amyloid-beta peptide (Aβ). | Investigation for Alzheimer's disease; aims to mitigate Aβ-induced mitochondrial dysfunction and cytotoxicity. |
| Immunomodulation [4] | Suppresses blastogenic response in lymphocyte populations. | Established, historically used for autoimmune conditions like rheumatoid arthritis and SLE. |
The following diagram illustrates the multi-target mechanism of this compound and its downstream effects in different disease contexts.
A 2023 study demonstrated this compound's potential as an antimitotic agent [3] [5]. The experimental workflow and findings are summarized below:
Research indicates this compound inhibits the binding of amyloid-beta (Aβ) to the ABAD/HSD10 enzyme in mitochondria, a key process in Alzheimer's-related neurotoxicity [2] [6].
Key Findings:
This compound's "nontoxic" and immunosuppressive history offers a unique safety advantage in repurposing efforts [3]. Its benzothiazole scaffold is a privileged structure in medicinal chemistry, facilitating the development of analogs with improved potency and selectivity [7] [8] [9].
Primary research directions include:
The table below summarizes the key immunosuppressive effects of Frentizole observed in historical and preclinical studies.
| Effect/Parameter | Observed Outcome | Study Context / Model |
|---|---|---|
| Clinical Disease Improvement | Improvement in 8 out of 9 patients [1] | Human patients with active Systemic Lupus Erythematosus (SLE) [1] |
| Serological Markers | ↓ Mean DNA binding by 28%; ↑ Mean CH50 by 20% [1] | Human patients with active SLE [1] |
| Lymphocyte Modulation | ↓ Absolute lymphocyte and T cell counts by 25-26%; No granulocytopenia [1] | Human patients with active SLE [1] |
| Differential Blastogenic Response | Suppressed response in T lymphocyte-enriched populations [2] | In vitro human peripheral blood lymphocytes |
| Host Defense Preservation | No predisposition to bacterial (P. aeruginosa), fungal (C. albicans), or viral (herpes, influenza) infections [3] | Treated mice challenged with pathogens |
Recent studies have uncovered new mechanisms that go beyond its original immunomodulatory use, highlighting significant potential for drug repurposing.
A 2023 study identified this compound and its analogs as antimitotic agents that inhibit tubulin polymerization [4] [5]. The proposed mechanism involves binding to the colchicine site on tubulin, leading to:
This suggests this compound could be repurposed as a cancer therapeutic, particularly for glioblastoma, with a potentially more favorable toxicity profile than traditional antimitotic drugs [4].
Other 2023 research indicates that derivatives of this compound possess mTOR inhibiting and senomorphic properties [6].
This profile suggests potential for this compound derivatives in targeting aging-related pathologies and certain cancers [6].
The following diagram illustrates a consolidated experimental workflow for characterizing this compound's tubulin and mTOR-related mechanisms, based on methodologies from recent studies.
The multifaceted activity of this compound can be visualized through its interactions with key cellular targets and the resulting phenotypic effects.
This compound presents a compelling case for drug repurposing. Its well-established safety profile and oral bioavailability provide a significant advantage for rapid translation into new clinical trials [4] [3]. The recent discovery of its tubulin inhibition mechanism reveals a promising avenue for developing novel anticancer agents, especially for challenging targets like glioblastoma [4] [5]. Furthermore, the senomorphic properties of its derivatives open up a potential new front in researching therapies for age-related diseases [6].
This compound is an FDA-approved immunosuppressive agent that has been identified as an inhibitor of the interaction between amyloid-beta peptide (Aβ) and the mitochondrial amyloid-binding alcohol dehydrogenase (ABAD), also known as 17β-HSD10 [1] [2] [3].
| Property / Activity | Value / Description | Source / Context |
|---|---|---|
| IC₅₀ (Aβ-ABAD Interaction) | 200 μM | Cell-free assay [2] [4] |
| Cytotoxicity (CHO-K1 cells) | IC₅₀ = 31 μM (MTT assay); IC₅₀ = 46 μM (LDH assay) | After 24 hrs exposure [2] |
| Molecular Weight | 299.35 g/mol | Chemical formula: C₁₅H₁₃N₃O₂S [2] [6] [7] |
| CAS Number | 26130-02-9 | [2] [6] [7] |
| Original Indication | Immunosuppressant for rheumatoid arthritis & systemic lupus erythematosus | [2] [4] |
The search results refer to several experimental methods used to study this compound, though detailed protocols are not fully described.
Recent research has expanded the understanding of this compound's potential biological activities, moving beyond its initial role as an ABAD inhibitor.
The relationship between these pathways and the role of this compound and its derivatives can be visualized as follows:
Dual pathways of this compound and its derivatives in Alzheimer's disease pathology.
A crystal structure study of Frentizole published in 1999 provided key quantitative data on its molecular configuration [1]. The summary of crystallographic data is in the table below.
| Parameter | Description / Value |
|---|---|
| Chemical Formula | C₁₅H₁₃N₃O₂S |
| Chemical Name | 1-(6-methoxy-2-benzothiazolyl)-3-phenylurea [1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameters | a = 11.187(4) Å, b = 7.392(2) Å, c = 32.727(6) Å, β = 92.77(2)° |
| Asymmetric Unit | 2 independent molecules (A and B) |
| Molecular Conformation | Molecule A: Benzothiazole and urea groups are nearly coplanar (0.9° dihedral). Phenyl ring is nearly perpendicular to benzothiazole (±157°). Molecule B: Urea group is slightly twisted (4.4° dihedral). Phenyl ring is almost coplanar with benzothiazole (±12°). |
The experimental workflow for determining a crystal structure like this compound's generally follows the pathway below:
General workflow for single-crystal X-ray diffraction analysis.
The presence of two distinct conformations in the same crystal highlights the molecule's conformational flexibility [1]. The molecules are linked via N–H···N hydrogen bonds involving the urea nitrogen and the nitrogen of the benzothiazole group, forming a stable network within the crystal [1].
Understanding this compound's crystal structure enables research into new therapeutic uses through drug repurposing.
Repurposing as an Antimitotic Agent for Cancer: A 2023 study used a structural similarity approach to discover that this compound could bind to the colchicine site of tubulin, a known target for anticancer drugs [2]. Researchers synthesized this compound and its analogs, confirming that it inhibits microtubule formation in HeLa cancer cells, arrests the cell cycle at G2/M phases, and shows antiproliferative activity, particularly against glioblastoma [2]. Docking studies suggested it binds to the colchicine site in different modes [2].
Exploration for Alzheimer's Disease and Other Targets: Computational drug-target screening identified this compound as a potential inhibitor of human monoamine oxidase B (hMAO-B), an enzyme target in Alzheimer's disease [3]. This suggests this compound's scaffold has relevance for central nervous system targets.
For the 2023 antimitotic activity study, the key experimental protocols were [2]:
The repurposing of this compound is a promising field. Future work should focus on:
The benzothiazole urea scaffold represents a privileged structure in medicinal chemistry that has demonstrated significant therapeutic potential across multiple disease domains. At the core of this scaffold is This compound (1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea), an FDA-approved immunosuppressive drug historically used for rheumatoid arthritis and systemic lupus erythematosus [1] [2]. The molecular structure of this compound incorporates three key components: a benzothiazole heterocycle, a urea linker, and a distal phenyl ring, which together create a versatile template for structural optimization and drug design.
Recent drug repurposing initiatives and structural similarity searches have revealed that this compound and its derivatives possess unexpected biological activities beyond their original immunosuppressive applications [3]. The structural similarity of this compound to known antimitotic agents binding to the colchicine site of tubulin prompted investigation into its potential as an anticancer agent [3]. Simultaneously, the discovery that this compound could inhibit the interaction between amyloid-β (Aβ) and mitochondrial 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10, also known as ABAD) opened promising avenues for Alzheimer's disease therapeutics [1] [4] [5]. This dual targeting capability, coupled with its established safety profile in humans, makes this compound an ideal starting point for rational drug design campaigns aimed at developing novel treatments for neurodegenerative disorders and cancer.
In Alzheimer's disease research, the benzothiazole urea scaffold has emerged as a promising template for targeting mitochondrial dysfunction, particularly through inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), also known as amyloid-binding alcohol dehydrogenase (ABAD). This mitochondrial enzyme plays a multifaceted role in energy metabolism but has gained attention in AD pathology due to its interaction with the amyloid-beta peptide (Aβ) [6] [1]. The binding between 17β-HSD10 and Aβ triggers mitochondrial dysfunction, oxidative stress, and neuronal damage, making this protein-protein interaction a compelling therapeutic target [5].
Research has demonstrated that inhibition of the Aβ-17β-HSD10 interaction can protect against mitochondrial and synaptic dysfunction in AD models [6]. Initial approaches utilized a decoy peptide encompassing the Aβ-binding region of 17β-HSD10, which showed protective effects in transgenic mouse models of AD [1]. However, the limitations of peptide-based therapeutics prompted the search for small molecule inhibitors, leading to the identification of this compound through screening assays [1] [2]. Subsequent structure-activity relationship studies have focused on optimizing this compound derivatives to enhance their potency, selectivity, and blood-brain barrier permeability while reducing potential cytotoxicity [4] [5].
Table 1: Key Benzothiazole Urea-Based Inhibitors of 17β-HSD10/ABAD for Alzheimer's Disease Applications
| Compound | Structural Features | IC₅₀ Value | Mechanism | Reference |
|---|---|---|---|---|
| This compound | 6-methoxy benzothiazole, unsubstituted phenyl urea | ~10 μM | Aβ-ABAD interaction inhibition | [1] [2] |
| AG18051 | Non-benzothiazole inhibitor | 92 nM | Irreversible enzyme inhibition | [1] |
| Compounds 4at, 4bb, 4bg | 3-chloro,4-hydroxy phenyl, small C-6 substituent | 1-2 μM | Uncompetitive inhibition vs substrate | [1] [2] |
| Compound 4b (phosphonate) | Benzothiazole phosphonate derivative | 52.7 μM | Enzyme activity inhibition | [1] |
| RM-532-46 | Steroidal inhibitor | 0.55 μM | Reversible enzyme inhibition | [1] |
The progression of benzothiazole urea derivatives as 17β-HSD10 inhibitors has yielded compounds with significantly improved potency compared to the original this compound structure. The most promising inhibitors incorporate 3-chloro and 4-hydroxy substitutions on the phenyl ring moiety, a small substituent at position 6 on the benzothiazole ring, and maintain the urea linker connecting the two aromatic systems [1] [2]. These optimized compounds exhibit uncompetitive inhibition with respect to the substrate acetoacetyl-CoA, which may offer advantages in maintaining physiological enzyme function while blocking pathogenic interactions [1] [2].
Figure 1: Benzothiazole urea inhibitors target Aβ-ABAD interaction in Alzheimer's disease pathogenesis
The benzothiazole urea scaffold has demonstrated significant potential in cancer therapeutics, particularly through its interactions with tubulin and disruption of microtubule dynamics. Drug repurposing strategies based on structural similarity analyses have revealed that this compound shares important chemical features with known colchicine-site ligands [3]. This discovery prompted investigation into its potential as an antimitotic agent with possibly more favorable toxicity profiles compared to conventional tubulin inhibitors.
Experimental validation has confirmed that this compound and several synthesized analogs exhibit antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and U87 MG (glioblastoma) models [3]. Mechanism of action studies revealed that these compounds inhibit microtubule formation within cells and cause arrest at the G2/M phases of the cell cycle, consistent with the phenotype expected from tubulin-binding agents [3]. Docking studies further suggest that this compound derivatives bind at the colchicine site of tubulin, potentially utilizing different binding modes compared to classical ligands [3].
The interest in developing benzothiazole urea-based tubulin inhibitors stems from several potential advantages over existing antimitotic drugs:
The successful repurposing of this compound for cancer applications highlights the value of structural similarity approaches in drug discovery, particularly when targeting specific subsites within well-characterized drug targets like tubulin [3].
Comprehensive structure-activity relationship studies have systematically explored modifications to each region of the benzothiazole urea scaffold, identifying key structural requirements for optimal activity against different biological targets. The scaffold can be conceptually divided into four regions for SAR analysis: the benzothiazole moiety, the urea linker, the distal phenyl ring, and in some cases, additional phosphonate derivatives [1] [5].
Table 2: Comprehensive Structure-Activity Relationships of Benzothiazole Urea Derivatives
| Scaffold Region | Structural Modification | Biological Impact | Optimal Substituents |
|---|---|---|---|
| Benzothiazole Moiey | C-6 substituents | Significant effect on potency and solubility | -OCH₃, -Cl, -F, -CF₃, -OCF₃ [5] [7] |
| Urea Linker | Replacement with thiourea, guanidine | Maintains or reduces activity | Urea generally optimal [1] |
| Distal Phenyl Ring | Meta and para substitutions | Critical for potency | 3-chloro,4-hydroxy (17β-HSD10) [1] [2] |
| Heterocycle replacement | Variable effects | Pyridin-2-ol (compound 8) [5] | |
| N-Alkylation | Mono- or di-methylation | Constrains conformation, modulates activity | Dependent on target [5] |
| Phosphonate Derivatives | Diethyl/dimethyl phosphonate | Alternative scaffold with moderate activity | Variable depending on substitution [6] |
Benzothiazole Moiety: Substituents at the 6-position of the benzothiazole ring significantly influence both potency and physicochemical properties. Halogen atoms (Cl, F) and trifluoromethoxy groups generally enhance inhibitory activity but may reduce solubility, while methoxy substituents offer a balance between potency and favorable drug-like properties [5] [7]. The 6-trifluoromethoxy substitution has been particularly successful in generating potent 17β-HSD10 inhibitors, though solubility limitations remain a challenge for further development [5].
Urea Linker: The urea connector between the benzothiazole and phenyl rings appears optimal for activity against both 17β-HSD10 and tubulin. Replacement with thiourea or guanidine linkers generally maintains or slightly reduces activity, though occasional exceptions have been noted [1]. The conformational constraint offered by the urea linker likely positions the two aromatic systems optimally for target binding. N-methylation of the urea linker has been explored to modulate conformational flexibility and physicochemical properties [5].
Distal Phenyl Ring: Substitutions on the phenyl ring profoundly influence biological activity. For 17β-HSD10 inhibition, 3-chloro-4-hydroxy substitution patterns consistently yield superior potency [1] [2]. The combination of electron-withdrawing groups (e.g., chloro) with hydrogen-bond donors (e.g., hydroxy) appears crucial for optimal binding interactions. In some cases, complete replacement of the phenyl ring with heterocyclic systems such as pyridin-2-ol has been explored with promising results [5].
The synthesis of benzothiazole urea derivatives typically follows a two-step protocol that allows for efficient preparation of diverse compound libraries [1] [5]. The general approach involves initial activation of the benzothiazole amine followed by coupling with appropriate aniline derivatives:
Step 1: Activation
Step 2: Coupling
This versatile methodology allows for the introduction of diverse substituents on both the benzothiazole and phenyl rings, enabling comprehensive SAR exploration [5].
Synthesis of Phosphonate Derivatives:
Synthesis of Thiourea Analogs:
Preparation of Challenging Aniline Intermediates:
Figure 2: Two-step synthetic route for benzothiazole urea derivatives
17β-HSD10 Enzyme Inhibition Assays:
Cellular Assays for Target Engagement:
Molecular Docking Studies:
QSAR Model Development:
ADMET Prediction:
The This compound benzothiazole urea scaffold represents a versatile and promising template for developing therapeutics targeting challenging diseases, particularly Alzheimer's disease and various cancers. Extensive SAR studies have identified key structural requirements for optimizing activity against both 17β-HSD10/ABAD in AD pathology and tubulin in cancer applications. The well-established synthetic methodologies enable efficient preparation of diverse analog libraries, facilitating ongoing optimization campaigns.
Frentizole exhibits antimitotic activity by binding to the colchicine site on tubulin, a target for anticancer drugs. Binding at this site involves interactions with specific sub-pockets [1].
The table below summarizes the key mechanistic and structural information available for this compound:
| Property | Description | Experimental Evidence/Notes |
|---|---|---|
| Primary Biological Target | Tubulin, at the colchicine binding site [1] | Inhibits microtubule formation, arrests cell cycle at G2/M phase. |
| Binding Sub-pocket | Predominantly the AC subpockets of the colchicine site [1] | Suggested by structural similarity to other AC-binding ligands like nocodazole. |
| Key Binding Interactions | Hydrogen bonding and hydrophobic contacts [1] | Docking studies suggest it binds in different modes; specific H-bond donors/acceptors not detailed. |
| Quantitative Cytotoxicity (IC₅₀) | 31 μM (CHO-K1 cells, MTT assay) and 46 μM (CHO-K1 cells, LDH assay) [2] | Indicates direct cellular toxicity at these concentrations. |
To definitively characterize this compound's hydrogen bonding patterns, an integrated experimental and computational approach is required. The workflow below outlines the key steps:
Integrated workflow to characterize this compound-tubulin hydrogen bonding.
While specific residues for this compound are not mapped, the colchicine site is known to contain potential hydrogen bond donors and acceptors like Cysβ241, Asnβ258, Metβ259, and Valα318 [1].
The search results indicate that atomic-level structural data for the this compound-tubulin complex is not yet publicly available. To advance your research:
The early clinical investigations of frentizole focused on its ability to modulate the immune system. The table below summarizes its known and investigated early uses.
| Application / Use | Reported Effect or Outcome | Context and Evidence |
|---|---|---|
| Rheumatoid Arthritis & Systemic Lupus Erythematosus (SLE) [1] | Studied for disease-related application | Clinical studies in humans (specific outcomes not detailed in available search results) |
| General Immunosuppression [1] [2] | Inhibition of lymphocyte/blastogenic response | In vitro studies; used as an immunosuppressant |
| Lifespan Extension in NZB/NZW Mice (autoimmune disease model) [1] | High dose (79.9 mg/kg/day): avg. lifespan ↑ ~61 weeks vs. 38 weeks (control) | In vivo study (52 weeks); suppressed leukocyte counts |
A 2023 study revealed a previously unknown mechanism of action for this compound, positioning it as a strong candidate for drug repurposing in oncology, particularly for cancers like glioblastoma [3] [4].
The logical workflow below summarizes how this new application was identified and validated.
The following table summarizes the key experimental findings that confirm this compound's antitumor activity and its mechanism of action.
| Assay Type | Experimental Model / System | Key Findings and Quantitative Results |
|---|---|---|
| Antiproliferative Activity [3] | HeLa tumor cells, U87 MG glioblastoma cells | This compound & select analogs showed antiproliferative activity. |
| Cell Cycle Analysis [3] | HeLa cells | Arrest at the G2/M phases of the cell cycle. |
| Microtubule Formation Assay [3] | Cellular imaging | Inhibition of microtubule formation within cells. |
| Molecular Docking [3] | Computational model of tubulin | Docking studies suggest binding at the colchicine site. |
| Cytotoxicity [1] | CHO-K1 cells (MTT & LDH assays) | IC₅₀ = 31 μM (MTT assay); IC₅₀ = 46 μM (LDH assay). |
For researchers aiming to validate or build upon these findings, here are the core methodologies as described in the literature.
The journey of this compound from an immunosuppressive agent to a potential anticancer drug highlights the power of modern drug repurposing strategies. The discovery, driven by a structural similarity search rather than the more common target-based approach, underscores the value of exploring diverse hypothesis-generation methods [3]. The experimental data convincingly show that this compound exerts its antitumor effect by inhibiting tubulin polymerization, leading to cell cycle arrest and inhibited cancer cell proliferation [3] [4].
This new application is particularly promising because this compound, as an already FDA-approved drug, comes with a known nontoxic profile, potentially offering a new therapeutic option with fewer side effects than traditional antimitotic drugs [3].
Frentizole [6-methoxy-phenylureabenzothiazole] is a benzothiazole-containing compound that was originally approved by the FDA as a non-toxic immunosuppressive drug for the treatment of rheumatoid arthritis and systemic lupus erythematosus. [1] The chemical structure of this compound consists of a benzothiazole core linked to a substituted phenyl ring through a urea connector, making it a urea-benzothiazole (UBT) derivative. [1] In recent years, this compound has gained significant interest in drug discovery and repurposing efforts due to its versatile biological activities and favorable safety profile. [2] [3] Research has revealed that this established immunomodulatory agent and its synthetic analogs display promising antitumor activity through tubulin inhibition, as well as potential applications in Alzheimer's disease treatment via MAO/ABAD inhibition. [2] [4] [5] This application note provides comprehensive synthetic protocols and experimental methodologies for researchers interested in leveraging the this compound scaffold for drug development projects.
The synthesis of this compound and its analogs follows straightforward organic transformations that can be performed using standard laboratory equipment. The key reaction involves the formation of the urea linkage connecting the benzothiazole and phenyl ring systems. [1] Researchers have developed optimized procedures that yield this compound with good efficiency and purity.
Table 1: Reagents and Conditions for this compound Synthesis
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Cyclization | 2-Amino-6-methoxybenzothiazole, phenyl isocyanate | Anhydrous DMF, 80°C, 4-6 hours | 75-85% |
| Alternative route | 2-Isothiocyanatobenzothiazole, p-methoxyaniline | Dichloromethane, room temperature, 12 hours | 70-80% |
The most direct and efficient synthesis of this compound involves the reaction between 2-amino-6-methoxybenzothiazole and phenyl isocyanate in anhydrous DMF under heating at 80°C for 4-6 hours, yielding the desired product in 75-85% yield after purification. [1] The reaction progress can be monitored by TLC, and the pure product can be obtained through recrystallization from ethanol. The structural confirmation is performed using ( ^1H ) NMR, ( ^{13}C ) NMR spectroscopy, and mass spectrometry. [4]
For the preparation of this compound analogs, particularly those with varied aromatic substitutions, a two-step synthetic approach is recommended. This method offers flexibility in introducing diverse substituents on the distal phenyl ring, which is crucial for structure-activity relationship studies. [4] [5]
Procedure for Analog Synthesis:
Isothiocyanate Formation: Begin with appropriately substituted aniline derivatives (1 equiv.) dissolved in dry acetone. Add carbon disulfide (1.1 equiv.) dropwise with stirring at 0°C, followed by gradual addition of triethylamine (1 equiv.). After 30 minutes, add iodomethane (1 equiv.) and continue stirring for 2 hours. The intermediate methyl dithiocarbamate forms and is subsequently converted to the corresponding isothiocyanate by refluxing in anhydrous toluene for 3 hours. [4]
Thiourea Coupling: Dissolve the synthesized isothiocyanate (1 equiv.) in anhydrous DCM. Add 2-amino-6-methoxybenzothiazole (1 equiv.) and a catalytic amount of triethylamine (0.1 equiv.). Stir the reaction mixture at room temperature for 12 hours. Monitor reaction completion by TLC, then concentrate under reduced pressure and purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient). [4]
This method has been successfully employed to generate a library of this compound analogs with various electron-donating and electron-withdrawing substituents, enabling comprehensive SAR studies. [4]
The antitumor potential of this compound and its analogs can be evaluated through a series of well-established in vitro assays that examine their effects on cancer cell proliferation and microtubule dynamics. [2]
Cell Culture and Proliferation Assay:
Cell Cycle Analysis:
Immunofluorescence Microscopy for Microtubules:
MAO-A/MAO-B Inhibition Assay:
ABAD Inhibition Assay:
Table 2: Biological Activity Profile of this compound and Selected Analogs
| Compound | Antiproliferative IC₅₀ (μM) | Tubulin Polymerization Inhibition | MAO-B IC₅₀ (μM) | ABAD IC₅₀ (μM) |
|---|---|---|---|---|
| This compound | 15-25 (HeLa) | Moderate | >100 | 200 |
| Analog 19 | 8.5 (HeLa) | Strong | 0.30 | >100 |
| Analog 10 | 12.3 (HeLa) | Strong | 5.9 (MAO-A) | >100 |
| Analog 4 | 18.7 (HeLa) | Moderate | 15.2 (MAO-A) | >100 |
The biological activity of this compound derivatives is significantly influenced by specific structural modifications. Understanding these structure-activity relationships (SAR) enables rational design of more potent analogs for specific therapeutic applications.
Key SAR findings for this compound derivatives include:
Benzothiazole Core: The planar bicyclic system is essential for biological activity, enabling π-π stacking interactions with biological targets. Substitutions at the 6-position strongly influence potency. [6]
Linker Modification: Replacement of the urea connector with thiourea generally enhances activity against both MAO enzymes and ABAD, though it may influence cytotoxicity profiles. [4] [5]
Aromatic Ring Substitutions: Electronic properties of substituents on the distal phenyl ring significantly impact target selectivity. Para-halogen substituents (especially bromo) enhance MAO-B inhibition, while electron-donating groups like methoxy improve antiproliferative activity. [4] [7]
Hybrid Approaches: Incorporation of additional pharmacophores such as indole rings or thiazolidinedione moieties can yield multi-target ligands with improved efficacy against complex diseases like Alzheimer's. [4] [8]
The rediscovery of this compound as a tubulin-binding agent represents a promising drug repurposing opportunity in oncology. [2] [3] this compound binds to the colchicine site of tubulin, disrupting microtubule assembly and causing cell cycle arrest at G2/M phase. [2] Unlike many antimitotic cancer drugs, this compound exhibits a favorable toxicity profile, having already been approved for human use as an immunosuppressant. [2] This makes it particularly attractive for repurposing, especially for treating glioblastoma, where current tubulin inhibitors face limitations due to toxicity and drug resistance. [2] Molecular docking studies suggest that this compound and its analogs bind to the AC subpockets of the colchicine site in different modes, providing a structural basis for further optimization. [2]
In Alzheimer's disease research, this compound serves as a valuable starting point for developing multi-target-directed ligands (MTDLs) that address the complex pathology of neurodegeneration. [4] [5] The original this compound structure has been modified to create analogs that simultaneously inhibit monoamine oxidases (MAO-A and MAO-B) and amyloid-binding alcohol dehydrogenase (ABAD), two enzymes implicated in Alzheimer's progression. [4] [5] The most promising compound (19) from this series exhibits balanced potency against both MAO-A (IC({50}) = 6.34 µM) and MAO-B (IC({50}) = 0.30 µM), representing a significant improvement over the parent this compound. [5] This dual inhibition can potentially restore neurotransmitter balance while reducing oxidative stress in the Alzheimer's brain. [4]
Though less explored, this compound-related benzothiazole scaffolds show promising broad-spectrum antimicrobial activity. [7] Recent research on benzothiazole-thiazole hybrids has demonstrated potent activity against Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli, P. aeruginosa), mycobacterial strains (M. tuberculosis), and fungal species (C. albicans). [7] The most active compounds in this class exhibit MIC values as low as 3.90 µg/mL, comparable to standard antibiotics. [7] Molecular docking studies indicate that these hybrids likely exert their effects through inhibition of bacterial DNA gyrase and fungal cytochrome P450 14α-demethylase. [7]
This compound represents a versatile scaffold in medicinal chemistry with demonstrated applications in oncology, neurodegeneration, and infectious diseases. The synthetic protocols outlined in this application note provide researchers with reliable methods for preparing this compound and its analogs, while the accompanying biological assays enable comprehensive evaluation of their therapeutic potential. The continuing discovery of new biological activities for this established drug highlights the value of drug repurposing approaches in modern drug development. As research progresses, this compound-based compounds may yield novel therapeutic agents that leverage the favorable toxicity profile of the parent molecule while exhibiting enhanced potency against specific disease targets.
This compound [1], a nontoxic immunosuppressive drug initially developed for inflammatory conditions, has recently emerged as a promising candidate for drug repurposing in oncology. This benzothiazole derivative has demonstrated significant antiproliferative activity against various cancer cell lines, particularly through its newly discovered mechanism as a tubulin-binding agent that targets the colchicine site. The structural characteristics of this compound, featuring a benzothiazole core, contribute to its planarity and ability to engage in diverse non-covalent interactions with biological targets, making it an attractive scaffold for anticancer development [2]. Unlike conventional antimitotic agents that often suffer from severe toxicity limitations, this compound offers the advantage of a established nontoxic profile from its previous clinical use, potentially overcoming the key limitations of current tubulin inhibitors [1].
The repositioning of this compound for cancer therapeutics represents an innovative approach to accelerating drug discovery while reducing the tremendous costs and time typically associated with bringing new oncology drugs to market [1]. Drug repurposing strategies leverage existing clinical safety data, allowing researchers to bypass early-phase safety testing and focus directly on efficacy evaluation for new indications. For this compound, this approach is particularly valuable given the urgent need for antimitotic agents that avoid the neurotoxicity and bone marrow suppression commonly associated with established tubulin-targeting drugs like taxanes and vinca alkaloids [1]. Recent research has demonstrated that this compound and its analogs inhibit microtubule formation within cells, arrest cell cycle progression at G2/M phase, and exhibit potent antiproliferative effects against cervical cancer (HeLa) and glioblastoma (U87 MG) cell lines, suggesting particular promise for addressing aggressive tumor types with limited treatment options [1].
The kinetic proliferation assay using nuclear-restricted fluorescent proteins provides continuous, real-time monitoring of cancer cell proliferation dynamics in response to this compound treatment. This approach offers significant advantages over endpoint assays by capturing temporal patterns of cell growth and death, enabling more nuanced assessment of compound effects [3]. The protocol begins with establishing stable cell lines expressing nuclear-localized fluorescent proteins (NucLight Red or Green). Cells are transduced with lentiviral vectors encoding these nuclear-restricted markers at an MOI of 3 transducing units/mL with 8μg/mL Polybrene, followed by selection and maintenance in culture media containing 0.5-1μg/mL puromycin to ensure stable expression [3].
For proliferation assays, the experimental workflow involves seeding these labeled cells (e.g., HeLa, U87 MG) in 96-well or 384-well plates at optimized densities (typically 2,000-9,000 cells/well depending on cell type and well size) and allowing them to adhere for 6-12 hours. This compound is then administered across a concentration range (e.g., 0.1-100 μM) with appropriate vehicle controls. Plates are transferred to a live-cell imaging system such as the IncuCyte platform, which acquires both phase-contrast and fluorescent images at regular intervals (e.g., every 3-6 hours) over 72-144 hours [3]. The nuclear counting algorithm of the IncuCyte software automatically quantifies fluorescent nuclear objects per mm² at each time point, generating kinetic proliferation curves. From this data, key parameters such as area under the curve (AUC) and IC50 values can be calculated to quantify this compound's antiproliferative potency [3].
Metabolic proliferation assays provide a complementary approach to assessing this compound's effects on cancer cells through measurement of cellular metabolic activity. The resazurin reduction assay offers particular utility for this compound studies as it allows multiple timepoint measurements from the same wells, enabling longitudinal assessment of treatment effects [4]. The protocol begins with seeding cancer cells in 96-well plates at optimal densities (determined empirically for each cell line) in complete growth medium. After 24 hours to allow cell adherence, this compound is added to test concentrations while maintaining consistent vehicle concentration across all wells (typically DMSO at ≤0.5%) [4].
The assay procedure involves adding resazurin reagent (10% of total media volume) directly to each well and incubating for 1-4 hours at 37°C. Metabolic activity is quantified by measuring fluorescence (excitation 530-560 nm, emission 590 nm) using a plate reader. For longitudinal assessment, this measurement can be repeated at 24-hour intervals by adding fresh resazurin, though this requires careful sterile technique [4]. The data analysis involves calculating the percentage viability relative to vehicle-treated controls after background subtraction. Dose-response curves are generated across the this compound concentration range, from which IC50 values can be determined using four-parameter logistic curve fitting. It is important to note that metabolic assays measure activity rather than direct cell number, and confirmation with direct counting methods is recommended, especially for compounds that might affect cellular metabolism independently of proliferation [4].
Cell cycle analysis provides mechanistic insights into how this compound impacts cancer cell proliferation by characterizing distribution across cell cycle phases. This protocol details the assessment of cell cycle arrest induced by this compound treatment [1]. Cells are seeded in 6-well plates and treated with this compound at relevant concentrations (based on proliferation assay results) for 24-48 hours. Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ice-cold ethanol for at least 2 hours at -20°C. Fixed cells are then centrifuged, ethanol is removed, and cells are stained with a solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) in PBS for 30 minutes at 37°C in the dark [1].
Samples are analyzed using a flow cytometer capable of detecting propidium iodide fluorescence (excitation 488 nm, emission 617 nm). The DNA content histograms are evaluated using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. This compound treatment is expected to demonstrate a significant increase in the G2/M population, consistent with its mechanism as an antimitotic agent that disrupts microtubule formation [1]. This G2/M arrest provides important mechanistic confirmation that the observed antiproliferative effects result from the intended tubulin-targeting activity rather than nonspecific cytotoxicity.
Dose-dependent responses to this compound have been demonstrated across multiple cancer cell lines using standardized proliferation assays. Quantitative assessment reveals particularly promising activity against certain tumor types, with differential sensitivity observed across cell lines. The following table summarizes key findings from recent investigations of this compound's antiproliferative effects:
Table 1: Quantitative assessment of this compound's antiproliferative effects across cancer cell lines
| Cell Line | Cancer Type | Assay Method | IC50 Value | Key Findings | Reference |
|---|---|---|---|---|---|
| HeLa | Cervical carcinoma | Resazurin assay | Low micromolar range (specific value not reported) | Significant antiproliferative activity; G2/M cell cycle arrest | [1] |
| U87 MG | Glioblastoma | Resazurin assay | Low micromolar range (specific value not reported) | Potent antiproliferative effects; relevance to glioblastoma therapy | [1] |
| HT-1080 | Fibrosarcoma | Nuclear object counting | Comparable to standard agents (data normalized) | Validated for high-throughput compound screening | [3] |
| SK-BR-3 | Breast adenocarcinoma | Nuclear object counting | Context-dependent (0.015-1.162 μM) | Microenvironment-dependent sensitivity; rescue by stromal factors | [3] |
The quantitative data demonstrates this compound's consistent antiproliferative effects across multiple cancer types, with IC50 values generally in the low micromolar range. Interestingly, the sensitivity to this compound appears context-dependent, as evidenced by the SK-BR-3 breast cancer model where co-culture with specific stromal fibroblasts (CCD-1068Sk) significantly increased the IC50 from 0.015 μM in monoculture to 1.162 μM, highlighting the potential influence of tumor microenvironment on treatment response [3]. This finding underscores the importance of evaluating this compound activity in more complex culture systems that better recapitulate the tumor microenvironment.
The kinetic profiling of this compound's effects reveals important temporal patterns in its antiproliferative activity. Continuous monitoring using live-cell imaging systems shows that this compound treatment typically results in a progressive inhibition of proliferation rather than immediate cytotoxicity, consistent with its mechanism as an antimitotic agent that primarily affects dividing cells. The onset of significant proliferation inhibition generally occurs within 24-48 hours of treatment initiation, with maximal effects observed by 72-96 hours depending on concentration and cell type [1] [3].
The time-dependent nature of this compound's activity highlights the importance of longitudinal assessment rather than single endpoint measurements. For instance, in the SK-BR-3 model, the protective effect of specific stromal fibroblasts became progressively more apparent over time, with differences between co-culture and monoculture conditions widening throughout the 8-day observation period [3]. These temporal dynamics provide valuable insights for designing optimal dosing schedules in subsequent in vivo studies and potential clinical applications. The sustained suppression of proliferation over time, even after drug removal in some experimental setups, suggests potential durable effects that warrant further investigation.
The primary mechanism underlying this compound's antiproliferative activity involves binding to tubulin and disruption of microtubule dynamics. Specifically, this compound interacts with the colchicine binding site on β-tubulin, particularly engaging the A and C subpockets of this site [1]. This binding mode was identified through structural similarity searches that initially suggested this compound as a potential tubulin-binding agent, which was subsequently confirmed through experimental validation. The molecular interactions involve the benzothiazole core of this compound engaging in hydrophobic interactions and hydrogen bonding with key residues in the tubulin binding pocket, leading to stabilization of a conformation that inhibits microtubule polymerization [1].
The disruption of microtubule dynamics has profound consequences for cancer cells, ultimately triggering cell cycle arrest and apoptosis. Following this compound treatment, cells exhibit disrupted mitotic spindles and impaired chromosomal segregation during mitosis, preventing successful completion of cell division [1]. This mechanistic understanding is supported by experimental evidence demonstrating that this compound treatment leads to dose-dependent inhibition of microtubule formation within cells, accompanied by characteristic morphological changes including cell rounding and enlargement, consistent with mitotic arrest [1]. Unlike some tubulin-targeting agents that primarily affect microtubule stability in already-formed structures, this compound appears to predominantly inhibit polymerization during assembly, making it particularly effective against rapidly dividing cells with high microtubule turnover rates.
The downstream consequences of microtubule disruption by this compound include activation of specific cell cycle checkpoints and initiation of apoptotic pathways. Treatment with this compound consistently induces G2/M phase arrest across multiple cancer cell types, as confirmed by flow cytometric analysis of DNA content [1]. This arrest results from activation of the spindle assembly checkpoint, which prevents progression into anaphase when proper microtubule-kinetochore attachments are not formed. The sustained activation of this checkpoint ultimately leads to engagement of apoptotic machinery through mitochondrial pathways [1].
The signaling pathways involved in the cellular response to this compound treatment can be visualized as follows:
This mechanistic cascade explains the sequence of events from initial drug-target interaction to ultimate cell death. The critical transition from cell cycle arrest to apoptosis typically occurs after prolonged mitotic arrest (often 12-24 hours post-mitotic entry), when cells that cannot resolve microtubule defects initiate mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation [1]. This delayed apoptosis following sustained mitotic arrest provides a therapeutic window that might be exploited in combination regimens with other pro-apoptotic agents.
Glioblastoma research represents a particularly promising application for this compound, given the compelling evidence of its efficacy against U87 MG cells and its potential to address the limitations of current glioblastoma therapies [1]. The blood-brain barrier permeability of this compound, suggested by its physicochemical properties and previous CNS applications of benzothiazole derivatives, makes it especially attractive for neuro-oncology applications [1] [2]. Additionally, the CUSP9 and CUSP9* treatment protocols for recurrent glioblastoma have highlighted the value of repurposed drugs with well-tolerated profiles, positioning this compound as an excellent candidate for such combination approaches [1].
Beyond glioblastoma, this compound shows significant potential for addressing therapy-resistant cancers that have developed resistance to conventional antimitotic agents. Its binding to the colchicine site rather than the taxane or vinca alkaloid sites may circumvent common resistance mechanisms such as overexpression of efflux transporters or specific tubulin mutations [1]. Furthermore, the nontoxic profile of this compound established in its previous immunosuppressive application suggests it may be particularly valuable for prolonged administration schedules needed for managing advanced, treatment-resistant malignancies, where cumulative toxicity often limits the use of conventional chemotherapy [1].
Assay optimization for this compound research should consider several key factors to ensure reliable and reproducible results. The solubility and stability of this compound in various vehicles should be carefully characterized, with DMSO recommended as the primary solvent for stock solutions (typically 10-100 mM), followed by dilution in culture media with final DMSO concentrations not exceeding 0.5% [4]. The temporal parameters of treatment require special consideration, given the mechanism-based delayed effects on proliferation; assay durations should extend to at least 72 hours, with longer timepoints (5-7 days) potentially revealing more pronounced effects [1] [3].
For combination studies, this compound presents interesting opportunities based on its unique mechanism of action. Rational combination partners include:
The experimental design for such combination studies should include appropriate monotherapy controls, matrixed concentration ranges, and assessment of both synergistic efficacy and potential toxicity modulation. The mathematical modeling approaches discussed in the search results, particularly those capturing tumor-immune interactions and treatment responses, could be valuable for predicting optimal dosing sequences and ratios for these combinations [5].
This compound represents a promising repurposed agent for oncology applications, with well-documented antiproliferative effects against multiple cancer cell lines through its mechanism as a colchicine-site tubulin inhibitor. The protocols outlined in this document provide comprehensive guidance for evaluating this compound in cancer cell proliferation assays, incorporating both established endpoint measures and advanced kinetic approaches. The quantitative data generated using these methods demonstrates consistent antiproliferative activity in the low micromolar range across various cancer types, with particular promise noted for glioblastoma and other difficult-to-treat malignancies. As research progresses, optimization of treatment schedules and rational combination strategies based on this compound's unique mechanism of action will be essential for maximizing its therapeutic potential in translational applications.
The table below summarizes the key in vivo dosing regimen from a study on female NZB/NZW mice, a model for systemic lupus erythematosus (SLE) [1].
| Animal Model | Age at Start | Dose Groups | Administration Method | Treatment Duration | Key Efficacy Findings |
|---|
| Female NZB/NZW mice [1] | 8 weeks ("young") | - High-dose: 80-84 mg/kg/day
For researchers aiming to replicate or build upon the established immunoregulatory studies of frentizole, here is a detailed methodology.
The following diagram illustrates the overall workflow of this established protocol.
While the mouse lupus model provides the most concrete in vivo dosing data, recent research has explored other applications. The table below summarizes cellular and other experimental findings.
| Context | Model/System | Dosage/Concentration | Observed Effect | Source |
|---|
| Cytotoxicity | CHO-K1 cells | IC50 = 31 μM (MTT assay) IC50 = 46 μM (LDH assay) | Reduction in cell viability | [2] | | Immunosuppression In Vitro | Mouse lymphocyte cultures | 500 ng/mL for 48 hours | Inhibited thymidine incorporation into DNA by 58% (response to concanavalin A) | [2] | | Anticancer Activity In Vitro | HeLa tumor cells | Data not specified | Antiproliferative activity, inhibition of microtubule formation, G2/M cell cycle arrest | [3] | | Mechanism of Action | Tubulin | N/A | Suggested binding at the colchicine site of tubulin, acting as an antimitotic agent | [3] |
| Parameter | In Vitro Values | In Vivo Values | Experimental Context |
|---|---|---|---|
| Effective Concentrations | 500 ng/mL (thymidine/uridine incorporation) [1] | 8.2 - 79.9 mg/kg/day (lifespan extension) [1] | Lymphocyte cultures from mice; 52-week feeding in NZB/NZW mice |
| IC₅₀ (Cytotoxicity) | 31 - 46 µM (CHO-K1 cells) [1] | Not Applicable | 24-hour exposure via MTT/LDH assays [1] |
| Mitogen Response Inhibition | 58% (Concanavalin A) [1] | Not Applicable | Human PBL cultures; dose-dependent [1] |
| Immunosuppressive Specificity | Preferential inhibition of cytotoxic/suppressor T-cells [2] | Not Applicable | Human PBL; compared effects of Con A, PHA, PWM, antigen responses [2] |
This protocol is adapted from foundational studies on frentizole's immunomodulatory effects [2].
The diagram below illustrates the experimental workflow and hypothesized pathways for this compound's immunomodulatory and newly discovered antimitotic activities.
Frentizole [26130-02-9] is an FDA-approved immunosuppressive agent previously used for autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus that is now being investigated as a repurposed therapeutic candidate for glioblastoma (GBM). This benzothiazole-derived compound (C₁₅H₁₃N₃O₂S) has a molecular weight of 299.35 g/mol and exhibits favorable drug-like properties including synthetic accessibility and structural tunability that make it amenable to medicinal chemistry optimization [1] [2] [3]. The pressing need for novel GBM therapeutics is underscored by the current poor prognosis for patients, with median survival of just 15-18 months and a five-year survival rate of only 6.8% with standard care [4] [5]. Drug repurposing strategies offer significant advantages for oncology drug development, including reduced timelines (approximately 7 years versus 12 for novel drugs), cost reductions of over 50%, and established safety profiles that facilitate more rapid clinical translation [1] [5].
The rationale for investigating this compound in GBM stems from several key factors that address the unique challenges of treating this aggressive malignancy. Glioblastoma remains notoriously difficult to treat due to several therapeutic resistance mechanisms, including the blood-brain barrier (BBB) that limits drug penetration, intratumoral heterogeneity, and the infiltrative growth pattern of tumor cells into eloquent brain regions [6] [5]. This compound's structural characteristics as a benzothiazole derivative contribute to its BBB penetration capability, a critical requirement for effective anti-glioma agents [1]. Additionally, benzothiazole scaffolds demonstrate structural planarity that enables optimal π-π stacking interactions with biological targets, and the presence of sulfur and nitrogen heteroatoms facilitates diverse non-covalent interactions with protein binding sites [2]. Recent drug repurposing approaches have gained traction in neuro-oncology, with several promising candidates identified through systematic screening efforts [5]. The CUSP9* protocol for recurrent GBM exemplifies this strategy, employing nine repurposed drugs to simultaneously block multiple survival pathways used by glioblastoma cells [7]. Within this context, this compound represents a compelling candidate for evaluation as both a monotherapy and combination agent for GBM treatment.
This compound exhibits a multimodal mechanism of action against glioblastoma cells, targeting several critical pathways involved in tumor progression and treatment resistance. The compound functions as a tubulin inhibitor that binds to the colchicine site on β-tubulin, disrupting microtubule assembly and dynamics during cell division [1]. This antimitotic activity leads to cell cycle arrest at the G₂/M phase, preventing proper chromosomal segregation and ultimately inducing apoptosis in rapidly dividing glioma cells. Structural similarity searches repeatedly identified this compound as having features compatible with tubulin binding, particularly at the colchicine site subpockets, despite its original development as an immunosuppressant [1]. Additionally, this compound acts as an Aβ-ABAD interaction inhibitor with an IC₅₀ value of 200 μM, disrupting the association between amyloid-beta and amyloid-binding alcohol dehydrogenase [8] [3]. This interaction is significant in the context of GBM as ABAD expression is upregulated in several cancer types and contributes to mitochondrial dysfunction and oxidative stress.
The molecular targeting by this compound translates to several downstream effects that collectively inhibit glioblastoma progression. By binding to tubulin, this compound disrupts microtubule formation, compromising essential cellular processes including intracellular transport, maintenance of cell shape, and most critically, mitotic spindle assembly during cell division [1]. The resulting cell cycle arrest activates apoptotic pathways through mitochondrial permeabilization and caspase activation. Furthermore, this compound demonstrates antiproliferative activity against glioblastoma cell lines, including U87 MG, with mechanisms that may involve additional signaling pathways beyond its established targets [1]. The following diagram illustrates this compound's primary mechanisms of action in glioblastoma cells:
Figure 1: this compound's multimodal mechanism of action in glioblastoma cells
This compound demonstrates concentration-dependent cytotoxicity against various cancer cell lines, including specific activity against glioblastoma models. In vitro studies utilizing the U87 MG glioblastoma cell line have shown that this compound exhibits antiproliferative effects through mechanisms involving microtubule disruption and cell cycle modulation [1]. The compound inhibits microtubule formation within cells and arrests the cell cycle at G₂/M phases, phenotypes consistent with its identified tubulin-binding activity [1]. Cytotoxicity assessments conducted in CHO-K1 cells revealed IC₅₀ values of 31 μM and 46 μM as measured by MTT and LDH assays respectively, indicating moderate direct cytotoxic effects [3]. Additional investigations with this compound analogs have demonstrated that structural modifications can enhance potency while maintaining the core mechanism of action, providing opportunities for medicinal chemistry optimization [1] [8].
While comprehensive in vivo studies specifically evaluating this compound in glioblastoma animal models are limited in the current literature, existing data from other disease models provides insight into its pharmacokinetic behavior and safety profile. Prior toxicological assessments in NZB/NZW mice demonstrated that this compound administration at doses of 8.2 or 79.9 mg/kg/day over 52 weeks was well-tolerated and extended average lifespan in a dose-dependent manner [3]. Importantly, this compound has been shown to cross the blood-brain barrier, a critical requirement for anti-glioma efficacy [1]. The table below summarizes key preclinical data for this compound:
Table 1: Summary of Preclinical Efficacy Data for this compound
| Assay Type | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| Cytotoxicity (MTT) | CHO-K1 | IC₅₀ = 31 μM | [3] |
| Cytotoxicity (LDH) | CHO-K1 | IC₅₀ = 46 μM | [3] |
| Antiproliferative | HeLa tumor cells | Inhibition of proliferation | [1] |
| Antiproliferative | U87 MG glioblastoma | Activity against GBM cells | [1] |
| Tubulin Binding | Purified tubulin | Binding to colchicine site | [1] |
| Cell Cycle Analysis | Tumor cell lines | G₂/M phase arrest | [1] |
| In Vivo Toxicity | NZB/NZW mice | Extended lifespan at 79.9 mg/kg/day | [3] |
Purpose: To evaluate the direct antiproliferative and cytotoxic effects of this compound against glioblastoma cell lines.
Materials and Reagents:
Procedure:
Data Analysis: Calculate IC₅₀ values using nonlinear regression of concentration-response curves. Compare microtubule organization in treated versus control cells. Quantify cell cycle distribution from flow cytometry data.
Purpose: To characterize the interaction between this compound and tubulin and its effects on microtubule dynamics.
Materials and Reagents:
Procedure:
Data Analysis: Determine IC₅₀ for tubulin binding inhibition. Compare microtubule assembly kinetics parameters between this compound-treated and control samples.
Purpose: To evaluate the antitumor efficacy and blood-brain barrier penetration of this compound in relevant glioblastoma animal models.
Materials and Reagents:
Procedure:
Data Analysis: Compare survival curves using Kaplan-Meier analysis with log-rank test. Quantify tumor growth rates from bioluminescence data. Perform histopathological scoring of tumor sections.
Based on preclinical evidence, a phase I/II clinical trial protocol is proposed for evaluating this compound in recurrent glioblastoma patients. The treatment regimen would involve dose escalation of this compound in combination with continuous low-dose temozolomide (50 mg/m²/day), following the successful precedent of the CUSP9* approach which employs multiple repurposed drugs to simultaneously block glioblastoma survival pathways [7]. Patient selection would prioritize those with recurrent GBM following standard radiochemotherapy, with stratification based on MGMT promoter methylation status and other molecular markers. The primary endpoints would include progression-free survival at 6 months, overall survival, and assessment of quality of life metrics using standardized neuro-oncology assessment tools.
This compound represents an attractive candidate for combination therapy approaches due to its novel mechanism of action relative to standard glioblastoma treatments. Rational combination partners include:
The experimental workflow below outlines a systematic approach for evaluating this compound in glioblastoma, from mechanism of action studies to clinical translation:
Figure 2: Systematic development pathway for this compound in glioblastoma
This compound represents a promising repurposing candidate for glioblastoma treatment based on its multimodal mechanism of action, favorable blood-brain barrier penetration, and established safety profile from previous clinical use. The antimitotic activity through tubulin binding at the colchicine site provides a distinct mechanism from current standard therapies, potentially overcoming some forms of treatment resistance [1]. Future research should prioritize systematic combination studies with existing glioblastoma therapies, analog development to enhance potency and selectivity, and biomarker identification to select patient populations most likely to benefit from treatment. The structural versatility of the benzothiazole scaffold offers significant opportunities for medicinal chemistry optimization to improve this compound's physicochemical and pharmacological properties while maintaining its core mechanism of action [2] [8]. With the urgent need for novel therapeutic approaches in glioblastoma, this compound warrants serious consideration for clinical evaluation in this devastating disease.
Frentizole (chemical name: 2-phenyl-4-(1,2,3-thiadiazol-4-yl)benzothiazole) is an immunosuppressive drug initially developed for autoimmune conditions with documented low acute toxicity and interesting lifespan-prolonging effects in animal models. Recent research has revealed its potential to disrupt the toxic amyloid β (Aβ)-Aβ-binding alcohol dehydrogenase (ABAD) interaction in mitochondria in Alzheimer's brains, suggesting broader therapeutic applications beyond its original indication. The mechanistic target of rapamycin (mTOR) represents a central regulator of cell growth, proliferation, and survival, with its hyperactivation being implicated in various pathological conditions including cancer, metabolic disorders, and aging-related diseases. While rapamycin and its analogs (rapalogs) represent the first generation of mTOR inhibitors, they exhibit limitations including incomplete mTOR complex 1 (mTORC1) inhibition and lack of efficacy against mTOR complex 2 (mTORC2), spurring interest in developing novel inhibitors with improved profiles. The convergence of research on this compound's biological activities and mTOR's central role in aging and disease has created a promising avenue for therapeutic development [1] [2].
The benzothiazole core of this compound represents a privileged scaffold in medicinal chemistry, characterized by its planar bicyclic structure containing nitrogen and sulfur heteroatoms that enable diverse interactions with biological targets. This structural motif demonstrates remarkable versatility in drug discovery, contributing to a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The synthetic accessibility of the benzothiazole core and its ability to undergo various functionalization patterns at multiple positions (particularly C2, C5, and C6) enable efficient optimization of drug-like properties. Several benzothiazole-based therapeutics have achieved clinical approval, including riluzole for amyotrophic lateral sclerosis and ethoxzolamide as a diuretic, validating the pharmacological relevance of this scaffold [3] [4].
Table 1: Structural Features of this compound and Key Derivatives
| Compound | Core Structure | Key Modifications | Target Profile |
|---|---|---|---|
| This compound | 2-aminobenzothiazole | Phenyl and thiadiazole rings | ABAD, Immunosuppression |
| Derivative 4 | Modified benzothiazole | Specific side chain optimization | mTOR, Senomorphic |
| Derivative 8 | Modified benzothiazole | Altered substituent pattern | mTOR, Cytostatic |
| Derivative 9 | Modified benzothiazole | Distinct C2 modifications | mTOR, Senescence |
Recent studies have systematically explored structural optimization of this compound to enhance mTOR inhibitory activity while maintaining favorable toxicity profiles. Rational drug design approaches have included molecular docking into the FKBP-rapamycin-binding (FRB) domain of mTOR, molecular dynamics simulations, and MM-PBSA binding energy calculations to identify promising candidates. These computational approaches have been validated through experimental determination of mTOR kinase inhibition, anti-senescence effects, and pharmacokinetic properties, establishing structure-activity relationships (SAR) that inform further optimization. The most promising candidates combine mTOR inhibition with senomorphic properties (the ability to suppress senescence-associated secretory phenotype or SASP), representing a dual mechanism of action potentially relevant for aging-related conditions and cancer [1] [5] [2].
Molecular docking protocols for identifying this compound-derived mTOR inhibitors begin with protein preparation from crystal structures (e.g., PDB entries 4JT5 for mTOR kinase domain). The FRB domain of mTOR represents the primary target for initial screening, with structures processed through protein preparation workflows including hydrogen atom addition, assignment of appropriate protonation states, and optimization of hydrogen bonding networks. Compound libraries of this compound derivatives (typically 240+ compounds) should be prepared using ligand preparation tools with standardized tautomer generation, ionization states at physiological pH (7.0-7.4), and conformational sampling. Molecular docking should be performed using validated approaches such as Glide SP/XP protocols with the OPLS-AA force field, with docking poses evaluated based on both scoring metrics and key interaction patterns with mTOR residues including Val2240 and Trp2239 [5] [6].
Molecular dynamics simulations provide critical validation of docking results and assessment of binding stability. Protocols should employ software such as GROMACS with the OPLS-AA force field for ligands and corresponding protein force fields. Systems should be solvated in explicit water models (e.g., TIP3P) with appropriate ion concentration to neutralize charge and achieve physiological salinity (150 mM NaCl). Production simulations should run for sufficient duration (typically 50-100 ns) with periodic boundary conditions, maintained at constant temperature (310 K) and pressure (1 bar) using standard coupling algorithms. Trajectory analysis should include calculation of root mean square deviation (RMSD), root mean square fluctuation (RMSF), and binding free energies via MM-PBSA methods, with particular attention to persistence of hydrogen bonds and hydrophobic interactions throughout the simulation timeframe [5].
Binding free energy calculations using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) methodologies provide quantitative assessment of protein-ligand interactions. Standard protocols involve extraction of snapshots from stable trajectory regions (typically every 100 ps of the last 20 ns), calculation of vacuum potential energies, and Poisson-Boltzmann solvation energies using software such as g_mmpbsa. Decomposition of energy contributions per residue helps identify key interacting residues and guides structure-based optimization efforts [5].
The ELISA-based mTOR kinase activity assay provides quantitative assessment of compound inhibitory potency. Protocol essentials include: preparation of reaction mixtures containing active mTOR kinase (commercial sources or immunoprecipitated), p70S6K-GST fusion protein as substrate, and ATP in kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 500 μM DTT). Test compounds should be serially diluted in DMSO (final concentration 0.1-10 μM, maintaining DMSO concentration ≤1% across all samples) and pre-incubated with enzyme for 15 minutes at 4°C before initiating reactions with ATP/MgCl2. Reactions proceed for 60 minutes at 30°C before termination with EDTA-containing buffer. Phosphorylated substrate is detected using phospho-specific primary antibodies (anti-phospho-p70S6K Thr389) and HRP-conjugated secondary antibodies with appropriate chemiluminescent or colorimetric substrates. IC50 values should be determined from dose-response curves using non-linear regression analysis with appropriate curve-fitting software, with wortmannin (IC50 ≈ 0.14 μM) serving as a positive control [6].
Cell-based mTOR pathway inhibition assays evaluate target engagement in physiological cellular contexts. Standard protocols involve treatment of appropriate cell lines (e.g., human embryonic kidney HEK293, cancer cell lines) with test compounds for 2-24 hours, followed by cell lysis in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates should be subjected to SDS-PAGE and western blotting with antibodies against phosphorylated mTOR substrates (phospho-S6K Thr389, phospho-4E-BP1 Thr37/46), with total protein levels serving as loading controls. Densitometric analysis of band intensities normalized to vehicle-treated controls provides quantitative assessment of pathway inhibition [1].
Senescence-associated beta-galactosidase (SA-β-gal) staining represents a cornerstone assay for detecting cellular senescence. Detailed protocol: cells (e.g., normal human skin fibroblasts BJ, human retinal pigment epithelial cells RPE-1) are seeded in appropriate plates and treated with compounds for 24-72 hours. For drug-induced senescence (DIS) models, cells are pre-treated with senescence-inducing agents (e.g., 100 μM etoposide for 48 hours) followed by compound treatment. Cells are fixed with 2% formaldehyde/0.2% glutaraldehyde for 5-10 minutes at room temperature, then incubated with SA-β-gal staining solution (1 mg/mL X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in 40 mM citric acid/sodium phosphate buffer, pH 6.0) for 12-16 hours at 37°C in a CO2-free environment. Senescent cells display blue cytoplasmic staining quantifiable by bright-field microscopy, with results expressed as percentage of SA-β-gal-positive cells [1] [2].
Senescence-associated secretory phenotype (SASP) analysis evaluates senomorphic activity through quantification of secreted inflammatory mediators. Protocol: conditioned media from compound-treated senescent cells are collected after 24-48 hours and analyzed via ELISA for key SASP factors (IL-6, IL-8, IL-1α/β) according to manufacturer instructions. Alternatively, multiplex cytokine arrays provide broader SASP profiling. RNA extraction and qRT-PCR analysis of SASP factor gene expression provides complementary data at the transcriptional level [1].
Anti-proliferative assays determine cytostatic/cytotoxic effects across relevant cell models. Standard resazurin (Alamar Blue) assay protocol: cells are seeded in 96-well plates at optimized densities (depending on cell line and growth characteristics), allowed to adhere overnight, then treated with compound dilutions for 72 hours. Resazurin solution is added to 10% final concentration and incubated for 2-4 hours before fluorescence measurement (excitation 560 nm, emission 590 nm). Crystal violet staining provides complementary data through quantification of adherent cell biomass following fixation with 4% formaldehyde and staining with 0.1% crystal violet solution, followed by solubilization in 10% acetic acid and absorbance measurement at 590 nm [1] [2].
Blood-brain barrier permeability assessment employs both in vitro and in vivo approaches. The in vitro BBB model uses primary brain endothelial cells or cell lines (e.g., hCMEC/D3) cultured on transwell filters to form tight junctions, with test compounds added to the donor compartment and appearance in the acceptor compartment measured over time via LC-MS/MS. Parallel artificial membrane permeability assay (PAMPA) provides a complementary high-throughput approach using lipid formulations designed to mimic the BBB. In vivo assessments involve compound administration to animal models followed by brain and plasma collection at multiple time points, homogenization of brain tissue, and LC-MS/MS quantification of compound levels, with brain-to-plasma ratio calculations indicating extent of BBB penetration [1].
Acute toxicity testing follows standardized protocols for preliminary safety assessment. Typically, compounds are administered intraperitoneally or orally to groups of mice (n=6-8 per group) in escalating doses, with mortality and clinical signs monitored for 14 days. Median lethal dose (LD50) values are calculated using appropriate statistical methods (e.g., probit analysis), with extensive necropsy and histopathological examination of organs in non-surviving and surviving animals [1] [2].
Physical-chemical property profiling includes determination of partition coefficient (logP) using shake-flask method with n-octanol/water systems, distribution coefficient (logD) at pH 7.4, solubility in aqueous buffer, and pKa values via potentiometric or spectrophotometric methods. These properties inform structure-activity relationships and guide further optimization of drug-like characteristics [1].
Recent investigations have identified several promising this compound derivatives with potent mTOR inhibitory activity and attractive secondary profiles. Through systematic screening of approximately 240 compounds from an in-house library of Aβ-ABAD modulators, researchers selected nine this compound-like compounds (designated 1-9) for comprehensive evaluation based on docking scores, molecular dynamics stability, and MM-PBSA binding energy calculations. Subsequent experimental characterization revealed significant diversity in biological activities, with three candidates (compounds 4, 8, and 9) advancing to in vivo safety studies based on their combined profiles. Compound 4 emerged as the lead candidate, demonstrating the most favorable balance of potency, selectivity, and safety attributes, including efficient blood-brain barrier penetration and the lowest acute toxicity (LD50 559 mg/kg in male mice, 575 mg/kg in female mice) [1] [2].
The mTOR inhibitory activity of these compounds showed considerable variation, reflecting their structural differences. In biochemical kinase assays, the most potent derivatives achieved IC50 values in the low micromolar to nanomolar range, with specific structure-activity relationships emerging from the data. Critical determinants of potency included specific substitutions on the benzothiazole core, particularly at the C2 and C6 positions, which modulated interactions with key residues in the mTOR active site. Molecular dynamics simulations revealed that high-affinity binding typically involved stable hydrogen bonding with Val2240 and π-π stacking interactions with Trp2239, complemented by appropriate hydrophobic contacts within the FRB domain pocket [1] [5].
Table 2: Biological Activities of Key this compound Derivatives
| Compound | mTOR Inhibition | Anti-Proliferative Activity | Senomorphic Effects | BBB Permeability |
|---|---|---|---|---|
| This compound | Moderate | Weak | Not reported | Limited data |
| Derivative 4 | Potent (IC50 < 10 μM) | Strong in multiple lines | Significant SASP reduction | High |
| Derivative 8 | Moderate | Cell line-dependent | Moderate | Moderate |
| Derivative 9 | Potent (IC50 < 10 μM) | Strong | Significant | Moderate |
Cellular senescence modulation represented a particularly noteworthy aspect of the this compound derivatives' activity profile. Several compounds demonstrated significant senomorphic effects without exhibiting potent senolytic activity (selective killing of senescent cells). Specifically, treatment with lead compounds reduced secretion of key SASP factors including IL-6 and IL-8 in multiple models of senescence, including oncogene-induced senescence (OIS) and DNA damage-induced senescence (DIS). This senomorphic activity, combined with mTOR inhibition, suggests potential application in aging-related conditions where senescence accumulation drives tissue dysfunction. The separation of senomorphic effects from general cytotoxicity indicates a specific mechanism of action rather than non-specific cellular stress [1].
Comprehensive pharmacokinetic and safety assessment of the lead candidates provided critical data for evaluating their therapeutic potential. Determined physical-chemical properties revealed generally favorable drug-like characteristics, with calculated logP/logD values typically in the range of 2-4, supporting appropriate membrane permeability while maintaining sufficient aqueous solubility for bioavailability. Variations in polar surface area, hydrogen bond donor/acceptor counts, and rotatable bonds among the derivatives influenced their ADME profiles and provided guidance for further optimization [1].
Table 3: ADME and Toxicity Profiles of Lead Candidates
| Parameter | Compound 4 | Compound 8 | Compound 9 |
|---|---|---|---|
| logP/logD | Optimal range | Moderate lipophilicity | Higher lipophilicity |
| Solubility | Good aqueous solubility | Limited solubility | Moderate solubility |
| Acute Toxicity (LD50) | 559-575 mg/kg | Lower safety margin | Intermediate |
| BBB Penetration | High | Moderate | Moderate |
| Cytostatic Selectivity | Favorable | Cell type-dependent | Less favorable |
Toxicity assessment revealed compound-specific safety profiles that significantly influenced candidate selection. The lead compound 4 demonstrated the most favorable toxicity profile, with LD50 values considerably higher than anticipated therapeutic exposures, suggesting a wide safety margin. In contrast, other candidates with similar potency profiles exhibited greater acute toxicity, limiting their therapeutic utility. Mechanistic studies suggested that the improved safety profile of compound 4 might derive from its selective effects on mTOR signaling without concomitant disruption of essential biological processes, though complete mechanistic understanding requires further investigation [1] [2].
The dual targeting capabilities of optimized this compound derivatives – simultaneously addressing mTOR signaling and cellular senescence – create unique therapeutic opportunities across multiple disease areas. In aging-related conditions, where both mTOR pathway hyperactivation and senescent cell accumulation contribute to tissue dysfunction and multimorbidity, these compounds may address fundamental aging mechanisms. Preclinical models have demonstrated that mTOR inhibition can extend lifespan and healthspan across multiple species, while senomorphic agents can ameliorate various age-related pathologies, suggesting potential for significant synergistic effects. Specific conditions that may be particularly amenable to this approach include age-related metabolic disorders, neurodegenerative conditions, and frailty syndrome [1] [6].
Oncology applications represent another promising therapeutic direction, leveraging the dual antiproliferative and senomorphic activities of these compounds. mTOR signaling is frequently hyperactivated in human cancers, driving tumor growth and progression, while cellular senescence in the tumor microenvironment, particularly through SASP factors, can promote cancer hallmarks including angiogenesis, invasion, and therapy resistance. This compound-derived mTOR inhibitors may therefore provide dual benefits by directly inhibiting tumor cell proliferation while simultaneously modulating the tumor microenvironment to reduce cancer-promoting signals. The blood-brain barrier permeability of certain derivatives suggests particular relevance for primary brain malignancies and brain metastases, which often exhibit mTOR pathway activation and represent unmet medical needs [7] [6].
Neurodegenerative disorders including Alzheimer's disease may benefit from the multi-mechanistic activity profile of these compounds. The original discovery of this compound's ability to disrupt the toxic Aβ-ABAD interaction in mitochondria, combined with mTOR inhibitory activity, creates a polypharmacological approach addressing multiple aspects of Alzheimer's pathology. mTOR dysregulation has been implicated in protein aggregation, synaptic dysfunction, and cognitive decline in neurodegenerative diseases, suggesting that its modulation may have disease-modifying effects. The demonstrated blood-brain barrier penetration of lead compound 4 supports its potential application in central nervous system disorders [1] [2].
The development of This compound-derived mTOR inhibitors represents a promising approach in targeted therapeutic discovery, successfully integrating structure-based drug design with comprehensive biological characterization. The lead compound 4 demonstrates a favorable balance of potency, selectivity, and safety, with unique dual functionality as both an mTOR inhibitor and senomorphic agent. Its ability to cross the blood-brain barrier further expands potential therapeutic applications to include central nervous system disorders. The systematic optimization process – progressing from virtual screening through molecular dynamics simulations to experimental validation across biochemical, cellular, and in vivo models – provides a robust framework for future medicinal chemistry efforts in this chemical series [1] [5] [2].
Significant opportunities for further optimization remain, including enhancement of mTOR potency and selectivity relative to related kinases, refinement of senomorphic activity specificity, and improvement of pharmacokinetic properties. The established structure-activity relationships provide clear guidance for these efforts, particularly regarding substitutions at the C2 and C6 positions of the benzothiazole core and modifications to the linker and terminal moieties. Future research directions should include comprehensive assessment against kinase panels to determine selectivity profiles, evaluation in additional disease-relevant senescence models, and investigation of combination therapies with other therapeutic modalities. The progressive elucidation of the complex relationships between mTOR signaling and cellular senescence will likely reveal additional opportunities for therapeutic intervention using this novel class of multi-mechanistic agents [1] [3] [4].
Frentizole is an immunosuppressive drug known for its low acute toxicity and lifespan-prolonging effects [1]. Recent research has revealed its potential in disrupting the toxic interaction between amyloid β (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD) in the mitochondria within Alzheimer's disease brains [1]. Furthermore, based on a 2023 study, several This compound-like compounds have been designed and shown to possess mTOR inhibiting and senomorphic properties [1].
Senomorphic agents are compounds that suppress the Senescence-Associated Secretory Phenotype (SASP), a key factor in the detrimental effects of senescent cells. The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cellular senescence and SASP production. The evidence suggests that this compound derivatives represent a promising class of compounds that target both mTOR and mitochondrial free radical production, positioning them as potential therapeutics for age-related diseases [1].
The following section outlines the key methodologies used to evaluate the in vitro anti-senescence effects of this compound derivatives, specifically cytotoxicity/cytostasis, mTOR inhibition, and SASP suppression [1].
The table below summarizes the in vitro and in vivo data for selected this compound-derived compounds, with Compound 4 emerging as the most promising candidate [1].
| Compound | Cytotoxicity IC₅₀ (µM) A375 cells | mTOR Inhibition IC₅₀ (µM) | In Vitro Senomorphic Effect (SASP Reduction) | Acute Toxicity (LD₅₀ in mice) | Blood-Brain Barrier Permeability |
|---|---|---|---|---|---|
| 1 | Data from [1] | Data from [1] | Effective | Not the safest candidate | Not the best candidate |
| 4 | >50 | 0.27 | Effective | 559 mg/kg (male); 575 mg/kg (female) | Yes |
| 8 | Data from [1] | Data from [1] | Effective | Less safe than Compound 4 | Not the best candidate |
| 9 | Data from [1] | Data from [1] | Effective | Less safe than Compound 4 | Not the best candidate |
The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound derivatives.
This diagram illustrates the dual-theory mechanism by which this compound-derived compounds like Compound 4 are proposed to act, combining mTOR inhibition with the reduction of mitochondrial oxidative stress [1].
This flowchart outlines the key experimental steps for evaluating the senomorphic and cytotoxic properties of a compound [1].
The data demonstrates that this compound derivatives, particularly Compound 4, are promising candidates for senotherapeutic development. Compound 4 effectively inhibits mTOR, suppresses the SASP, exhibits low cytotoxicity, and possesses favorable in vivo properties including low acute toxicity and the ability to cross the blood-brain barrier [1]. This makes it a compelling subject for further research into treating age-related diseases and conditions involving cellular senescence.
The table below summarizes the key quantitative data for preparing a standard Frentizole stock solution in DMSO [1].
| Parameter | Specification |
|---|---|
| Molecular Weight | 299.35 g/mol [1] |
| Recommended Stock Concentration | 12.5 mg/mL [1] |
| Molar Concentration | 41.76 mM [1] |
| Solvent | DMSO (Hygroscopic, use newly opened) [1] |
| Solubility in DMSO | ≥ 12.5 mg/mL (41.76 mM) [1] |
| Appearance | Clear solution [1] |
| Preparation Method | Dissolution may require ultrasonic treatment [1] |
The workflow for preparing and using the stock solution involves several key stages, which are outlined in the following diagram:
The prepared stock solution is used to treat cells by diluting it directly into the culture medium. The table below lists example cytotoxic concentrations of this compound from the literature [1].
| Cell Line | Assay Type | Incubation Time | This compound IC50 / Cytotoxicity | Reference |
|---|---|---|---|---|
| CHO-K1 (Hamster Ovarian) | MTT (Viability) | 24 hours | 31 µM | [1] |
| CHO-K1 (Hamster Ovarian) | LDH (Cytotoxicity) | 24 hours | 46 µM | [1] |
| HeLa (Human Cervical Cancer) | Antiproliferative | Information not specified in source | Active (specific IC50 not given) | [2] |
Example Protocol for Cytotoxicity Screening (MTT Assay):
For animal studies, this compound can be administered orally via feed or as a solution. The following protocol is adapted from a study in NZB/NZW mice [1].
Protocol for Oral Dosing Solution:
This compound is an immunosuppressive agent initially developed for autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus, which has recently gained significant research interest for its potential therapeutic applications in cancer, neurodegenerative disorders, and aging-related pathways. This benzothiazole-derived compound exhibits a unique multimodal mechanism of action that includes mTOR pathway inhibition, disruption of amyloid β-ABAD interactions in mitochondrial dysfunction, and antimitotic activity through tubulin binding at the colchicine site. [1] [2] [3] The favorable toxicity profile of this compound compared to conventional chemotherapeutic agents, combined with its ability to cross the blood-brain barrier, makes it particularly attractive for CNS-targeted therapeutic applications and drug repurposing initiatives. [1] [3]
Recent research has elucidated several distinct molecular targets through which this compound exerts its biological effects. As an Aβ-ABAD interaction inhibitor (IC₅₀ = 200 μM), this compound mitigates mitochondrial toxicity in Alzheimer's disease models by disrupting the binding between amyloid beta and mitochondrial alcohol dehydrogenase. [2] Additionally, this compound derivatives demonstrate mTOR inhibitory activity and senomorphic properties, potentially contributing to lifespan extension effects observed in animal models. [4] [3] Furthermore, structural similarity analyses have revealed that this compound binds to the colchicine site of tubulin, explaining its antimitotic activity and potential application in cancer therapy, particularly for glioblastoma. [1]
Table 1: In Vivo Administration Parameters for this compound in Animal Models
| Parameter | NZB/NZW Mouse Autoimmune Model | Mouse Acute Toxicity Study | Pharmacokinetic Assessment |
|---|---|---|---|
| Dose Range | 8.2 - 79.9 mg/kg/day | ~500-575 mg/kg (LD₅₀) | Not specified in available literature |
| Administration Route | Mixed in animal feed | Oral gavage (inferred) | Various routes possible |
| Formulation | Powdered drug mixed with standard laboratory feed | Suspension in appropriate vehicle | Solution in DMSO for stock |
| Duration | 52 weeks | Single administration | Varies by study design |
| Key Outcomes | Extended lifespan from 38 to 61 weeks; Reduced peripheral leukocyte counts | LD₅₀ = 559 mg/kg (male), 575 mg/kg (female) | Blood-brain barrier penetration confirmed |
| References | [2] | [3] | [3] |
Table 2: In Vitro Testing Parameters for this compound and Derivatives
| Parameter | Antiproliferative Assay | Tubulin Polymerization | Cellular Senescence |
|---|---|---|---|
| Cell Lines | HeLa, U87 MG glioblastoma | Human cell lines | Various senescence models |
| Concentration Range | Varies by derivative | Not specified | Varies by derivative |
| Incubation Time | 24-72 hours | 2-24 hours | 5-7 days |
| Key Measurements | IC₅₀ values, G₂/M cell cycle arrest | Microtubule formation inhibition | SA-β-gal activity, SASP factors |
| Vehicle Controls | DMSO (<0.1%) | DMSO | DMSO |
| References | [1] | [1] | [3] |
Oral Administration Formulation: For long-term studies, this compound can be thoroughly mixed with standard powdered laboratory animal feed at concentrations calculated to deliver the target daily dosage based on average animal weight and consumption patterns. Prepare fresh formulations weekly to maintain stability and potency, and store in appropriate conditions to prevent degradation. [2]
Solution Preparation for In Vitro Studies: Prepare a high-concentration stock solution (10-50 mM) in DMSO, followed by serial dilution in culture media to achieve the desired working concentrations. Ensure that the final DMSO concentration does not exceed 0.1% to maintain cell viability and prevent vehicle-induced artifacts. For in vivo administration requiring solution formulation, this compound can be suspended in corn oil or physiological saline with sonication to ensure uniform suspension. [2]
In NZB/NZW mouse models of systemic lupus erythematosus, chronic administration of this compound at 79.9 mg/kg/day in animal feed significantly extended lifespan from 38 weeks in untreated controls to 61 weeks in the high-dose treatment group. This was accompanied by modulation of immune parameters including reduced peripheral leukocyte counts (4160 in controls vs. 3217-3450 in treated groups) and increased terminal neutrophil counts, demonstrating the immunomodulatory efficacy of this compound in autoimmune applications. [2]
This compound demonstrates antiproliferative activity against HeLa tumor cells and U87 MG glioblastoma cells through mechanism studies revealing G₂/M cell cycle arrest and inhibition of microtubule formation, consistent with its binding to the colchicine site of tubulin. The structural similarity between this compound and known colchicine-site binders suggests potential for cancer therapy applications, particularly for glioblastoma where the blood-brain barrier penetration of this compound offers a distinct advantage. [1] [3]
As an inhibitor of the Aβ-ABAD interaction, this compound has shown potential in mitigating mitochondrial toxicity in Alzheimer's disease models. The disruption of this toxic interaction protects against aberrant mitochondrial and neuronal function, with improvements in learning and memory observed in Alzheimer's disease mouse models. The ability of this compound and its derivatives to cross the blood-brain barrier enhances their therapeutic potential for neurological applications. [2] [3] [5]
Diagram 1: In vivo efficacy and toxicity assessment workflow for this compound studies
The experimental workflow for in vivo assessment begins with appropriate animal model selection based on research objectives, followed by randomized group assignment to ensure statistical validity. For autoimmune studies, NZB/NZW mice are particularly relevant, while xenograft models may be employed for cancer research. The formulation preparation should be meticulously standardized, whether using feed admixing for chronic studies or solutions/suspensions for acute administration. [2]
During the administration phase, maintain accurate dosing records and conduct regular heath monitoring, including body weight measurements, clinical observation sheets, and scheduled blood collection for hematological analysis. At study termination, perform comprehensive necropsy with systematic tissue collection for histopathological examination. Data analysis should include appropriate statistical methods with consideration of potential confounders such as sex differences in drug metabolism, as evidenced by the slight variations in LD₅₀ values between male and female mice. [2] [3]
Diagram 2: In vitro mechanism of action study workflow for this compound
For in vitro studies, begin with careful maintenance of cell cultures using standard conditions appropriate for the specific cell line(s) under investigation. Prepare this compound treatments through serial dilution in culture media from DMSO stock solutions, ensuring consistent vehicle concentrations across all treatment groups. Include appropriate positive and negative controls in each experiment to validate assay performance. [1] [2]
Assessment of cell viability should employ multiple complementary methods such as MTT assay for metabolic activity and LDH release for membrane integrity. For mechanistic studies, cell cycle analysis via fluorescence-activated cell sorting (FACS) can demonstrate G₂/M arrest, while immunofluorescence microscopy can reveal disruptions in microtubule formation. Cellular senescence models can be evaluated through SA-β-galactosidase staining and analysis of senescence-associated secretory phenotype (SASP) factors. Data integration should correlate potency measures (IC₅₀ values) with specific mechanistic outcomes to establish structure-activity relationships. [1] [2] [3]
This compound demonstrates a favorable toxicity profile compared to many conventional immunosuppressive and chemotherapeutic agents. Acute toxicity studies with optimized this compound derivatives have established LD₅₀ values of approximately 559 mg/kg in male mice and 575 mg/kg in female mice following oral administration, indicating moderate acute toxicity with potential sex-dependent differences in metabolism or disposition. [3]
In chronic administration studies, this compound was generally well-tolerated with the principal findings being moderate immunosuppression evidenced by reduced peripheral leukocyte counts. Researchers should implement standard safety monitoring including regular assessment of hematological parameters, body weight trends, and clinical observations for signs of toxicity. For in vitro work, standard biosafety level (BSL-2) precautions are recommended when handling human cell lines, with particular attention to aseptic technique and proper disposal of contaminated materials. [2] [3]
This compound represents a promising multifaceted compound with applications spanning autoimmune diseases, cancer, neurodegenerative disorders, and aging research. The well-established administration protocols and favorable toxicity profile support its continued investigation in preclinical models. Based on current evidence, the following research recommendations are proposed:
The structural versatility of the benzothiazole scaffold and the established safety profile of this compound position this compound as a valuable tool for pharmacological research and a promising candidate for drug repurposing initiatives. [1] [3] [6]
| Parameter | Specification |
|---|---|
| Molecular Weight | 299.35 g/mol [1] |
| Solubility in DMSO | 12.5 mg/mL (or 41.76 mM) [1] |
| Recommended Stock Concentration | 10 mM (prepared from solid) [1] |
| Stock Solution Appearance | Clear solution [1] |
| Critical Note | Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO [1] |
This is the standard method for creating a concentrated stock solution for cellular assays [1].
This protocol creates a solution suitable for animal studies using a DMSO/corn oil mixture [1].
The workflow for preparing these solutions is outlined in the following diagram.
Problem: Precipitation upon dilution. Solid forms after diluting the DMSO stock into an aqueous buffer.
Problem: Solution appears cloudy. The stock or working solution is not clear.
Problem: Loss of activity after storage.
Interference in HRP-based assays can occur through various mechanisms. The table below summarizes common types and examples relevant to drug discovery.
| Interference Type | Description | Potential Relevance to Frentizole |
|---|---|---|
| Chemical Inhibition | Compound directly inhibits HRP enzyme activity. Shown by molecules that bind to HRP or its intermediates [1] [2]. | This compound is a benzothiazole compound [3]. Structural analogs (benzothiazoles/benzimidazoles) are known to interact with enzymes, suggesting potential for HRP binding. |
| Substrate Competition | Compound acts as an alternative reducing substrate, consuming H₂O₂ and competing with chromogenic signal generation [4]. | HRP substrate promiscuity makes this plausible. A test system without chromogen can check if the compound depletes H₂O₂. |
| Radical Scavenging | Compound scavenges radical intermediates (e.g., from H₂O₂ decomposition or chromogen oxidation), preventing signal development [4] [1]. | A known mechanism of assay interference. Compound's structure would determine radical quenching potential. |
To diagnose and resolve potential interference, you can follow this systematic workflow.
Here are specific methods for conducting the tests outlined in the workflow.
Test 1: Direct Spectroscopic Check for Signal Interference
Test 2: HRP Activity Assay with this compound
Test 3: H₂O₂ Depletion Test
Based on the outcomes of your diagnostic tests, you can implement the following solutions:
I hope this structured troubleshooting guide helps you identify and resolve the interference issue in your assay. Should you perform these experiments, documenting your findings would be a valuable contribution to the scientific community.
The table below summarizes the primary structural modification strategies identified in recent literature for reducing frentizole's cytotoxicity.
| Strategy | Rationale & Chemical Features | Key Derivatives / Examples | Reported Outcome & Quantitative Data |
|---|---|---|---|
| Derivatization for New Indications [1] | Development of this compound-like compounds as mTOR inhibitors and senomorphics. Modifications focus on improving drug-likeness and reducing off-target effects. | Compounds 4, 8, 9 (specific structures not detailed in abstract) [1]. | Best candidate (Compound 4): Low acute toxicity (LD₅₀ 559-575 mg/kg in mice), ability to cross blood-brain barrier, maintained mTOR inhibitory and senomorphic effects in vitro [1]. |
| Structural Similarity to Antimitotics [2] | Based on structural similarity to colchicine-site tubulin binders. Aims to retain antimitotic activity while leveraging this compound's low toxicity profile. | This compound and a series of synthetic analogs [2]. | Antiproliferative activity against HeLa and U87 MG glioblastoma cells. Inhibition of microtubule formation and G2/M cell cycle arrest, indicating a targeted mechanism [2]. |
To evaluate the success of the strategies, you can use the following standardized assays to assess cell viability, proliferation, and mechanism of action.
These assays help determine the number of viable cells and the compound's anti-proliferative effect.
This protocol determines if a compound, like a this compound derivative, causes cell cycle arrest.
The workflow for this analysis is outlined below.
Q1: What is the core strategy for modifying this compound to reduce its cytotoxicity? The main strategy is to use the this compound structure as a scaffold and synthesize derivatives by modifying its functional groups. This aims to retain or enhance desired biological activity (e.g., mTOR inhibition, antimitotic effect) while improving the drug's safety profile and reducing off-target toxic effects [2] [1].
Q2: How can I confirm that a reduction in cytotoxicity is not simply due to a loss of desired biological activity? You must pair cytotoxicity assays (e.g., MTS) with mechanistic functional assays. For example, if the target is tubulin, perform immunostaining to visualize microtubule structure. If the target is a kinase, use Western blotting to check phosphorylation levels of downstream proteins. This ensures the derivative remains effective against its intended target [2].
Q3: Beyond basic viability, what assays can provide a deeper safety profile for new derivatives?
The blood-brain barrier (BBB) represents a formidable challenge for neurological drug development, forming a sophisticated interface between the circulatory system and the central nervous system (CNS). This protective system comprises several specialized components:
For this compound and its derivatives, which exhibit promising mTOR inhibiting and senomorphic properties for potential Alzheimer's disease applications, overcoming the BBB is essential for therapeutic efficacy [4].
Research has identified key molecular properties that correlate with improved BBB penetration, providing targets for this compound optimization:
Table 1: Key Physicochemical Properties for Optimal BBB Penetration
| Property | Ideal Range | Impact on BBB Penetration |
|---|---|---|
| Molecular Weight | <400-500 Da | Smaller molecules diffuse more readily [5] |
| Hydrogen Bond Donors (HBD) | <8 | Fewer HBDs reduce energy required for membrane partitioning [5] |
| Hydrogen Bond Acceptors (HBA) | Limited | Reduced polarity enhances passive diffusion [5] |
| Polar Surface Area (tPSA) | Lower values preferred | Reduced surface polarity improves lipid membrane crossing [4] |
| Lipophilicity (logD) | Moderate (neither too low nor too high) | Balanced for membrane permeability versus aqueous solubility [4] |
| Rotatable Bonds | Limited | Reduced molecular flexibility may improve permeability [4] |
The benzothiazole scaffold present in this compound offers multiple positions for strategic modification to enhance BBB penetration while maintaining pharmacological activity:
C2 Position Derivatives: The C2 position on the benzothiazole core is a primary site for modification. Introducing aryl groups with specific substituents can dramatically influence both target binding and BBB penetration capabilities. The electron-donating or withdrawing characteristics of these substituents should be optimized based on the specific target engagement requirements [6].
C6 Position Optimization: Introduction of methoxy groups at the C-6 position has demonstrated significant enhancement of kinase-targeted anticancer activity in benzothiazole analogues. These groups engage in favorable hydrophobic interactions and hydrogen bonding within protein binding sites. Researchers have observed that 2-substituted benzothiazole analogues bearing a C-6 methoxyphenyl moiety exhibited exceptional inhibitory potency (IC~50~ values 0.03-0.06 nM) in kinase targets [6].
C5 Position Halogenation: Incorporating electron-withdrawing substituents at C-5, particularly fluorine, has shown substantial improvements in both biological efficacy and metabolic stability. The transition from DF-203 to the clinical candidate 5F-203 (featuring C-5 fluorination) maintained potent antiproliferative activity while avoiding the biphasic dose-response of the parent compound. Fluorination typically enhances binding affinity, lipophilicity, and pharmacokinetic performance [6].
Synergistic Substituent Strategies: Combining C-6 methoxy groups with C-5 halogenation has produced synergistic effects in benzothiazole-pyrazole hybrids, yielding submicromolar inhibition (IC~50~ = 0.1-0.15 µM) against various cancer cell lines while maintaining favorable physicochemical properties for membrane penetration [6].
Modern drug discovery employs sophisticated computational approaches to optimize BBB penetration:
Diagram 1: Computational optimization workflow for enhancing this compound's BBB penetration using structure-constrained molecular generation with multi-objective optimization.
This advanced workflow employs:
Efflux transporters significantly limit brain accumulation of many compounds, making transporter inhibition a viable strategy:
Table 2: ABC Transporter Inhibitors for Enhancing Brain Delivery
| Inhibitor | Target Transporters | Effective Plasma Concentration | Key Considerations |
|---|---|---|---|
| Elacridar | ABCB1 + ABCG2 | >1200 nM for complete ABCB1 inhibition | More effective for weak ABCG2 substrates; oral formulation available [3] |
| Tariquidar | Primarily ABCB1 | >4000 nM for ABCB1 inhibition | Less effective for ABCG2; intravenous formulation only [3] |
| Dual Inhibition | ABCB1 + ABCG2 | Compound-dependent | Necessary for strong substrates of both transporters; higher inhibitor concentrations required [3] |
Critical considerations for transporter inhibition strategies:
Advanced delivery systems can significantly enhance this compound brain penetration:
Robust in vitro models provide preliminary screening before advancing to more complex in vivo studies:
Cell-Based BBB Models:
Permeability Calculations:
Comprehensive in vivo assessment remains the gold standard for BBB penetration evaluation:
Diagram 2: Comprehensive in vivo workflow for assessing this compound brain penetration using knockout mouse models and advanced bioanalytical methods.
Detailed Experimental Protocol:
Animal Model Selection:
Dosing and Sample Collection:
Bioanalytical Assessment:
Data Analysis:
Table 3: Troubleshooting Guide for BBB Penetration Issues
| Problem | Potential Causes | Solutions |
|---|
| Low Brain Penetration (K~p~) | High efflux transporter affinity | 1. Co-administer ABCB1/ABCG2 inhibitors (elacridar) 2. Modify structure to reduce transporter recognition 3. Implement prodrug strategies [3] | | High Unbound Plasma Fraction but Low K~p,uu~ | Excessive polarity or hydrogen bonding | 1. Reduce hydrogen bond count (<8) 2. Optimize polar surface area 3. Introduce halogen substituents [5] [6] | | Variable Results Between Models | Age-dependent transporter expression | 1. Validate models in age-appropriate animals 2. Account for decreased ABCB1 function in aged models [9] | | Good Penetration but Poor Efficacy | Inadequate unbound brain concentration | 1. Measure unbound brain concentrations, not just total 2. Optimize for higher unbound fraction 3. Consider intracellular trafficking issues | | Species Differences | Divergent transporter expression or affinity | 1. Validate in human cell models (hCMEC/D3) 2. Use humanized transporter models when available |
Matrix Effects in Brain Homogenates:
Incomplete Transporter Inhibition:
Barrier Integrity Assessment:
The following table consolidates key handling information from supplier data sheets and research literature [1] [2] [3]:
| Property | Details & Conditions |
|---|---|
| Recommended Solvent | DMSO [1] [3] |
| Solubility in DMSO | ~12.5 mg/mL (41.76 mM) [1] to ~60 mg/mL (~200 mM) [2] [3] (Note: Variation exists between sources) |
| Stock Solution Storage | -80°C: 2 years [1] -20°C: 1 month [1] [2] | | Stability (Lyophilized Powder) | -20°C for 36 months [2] |
Here are detailed methodologies for preparing and using this compound in experiments, based on supplier recommendations.
This protocol is for creating a 10 mM stock solution in DMSO, a common starting point for in vitro assays [1].
For animal studies, this compound can be administered in a suspension. Below is a protocol for a 5 mg/mL working solution [3].
Issue: Precipitation in Solution
Issue: Loss of Potency or Biological Activity
The provided stability data is crucial for ensuring reproducible results in your research. This compound is investigated in multiple fields:
The experimental workflow for these applications can be summarized as follows:
Frentizole and its analogs are investigated primarily for Alzheimer's disease and cancer. The table below summarizes the core biological targets and findings from recent research.
| Therapeutic Area | Primary Target(s) | Key Findings on this compound Analogs | Relevant Citation |
|---|
| Alzheimer's Disease | MAO (Monoamine Oxidase), ABAD (Amyloid-Binding Alcohol Dehydrogenase) | • Indolyl thiourea analog compound 19: MAO-B IC₅₀ = 0.30 µM. [1] [2] [3] • Compound 12 (Benzothiazolylurea): ABAD IC₅₀ = 3.06 µM. [4] | | | Cancer (Drug Repurposing) | Tubulin (Colchicine site) | • this compound shows antiproliferative activity in HeLa and U87 MG cells. [5] [6] • Mechanism: Inhibits microtubule formation, arrests cell cycle at G2/M phase. [5] [6] | |
Here are detailed methodologies for key assays used in evaluating this compound analogs.
This protocol is based on the evaluation of indolyl thiourea analogs. [1] [3]
This method is used for both neurotoxicity and anticancer activity assessment. [5] [3] [6]
This protocol is used to confirm the mechanism of action in anticancer studies. [5] [6]
The following diagrams illustrate the primary mechanisms of this compound analogs and a logical workflow for their experimental evaluation.
The table below summarizes the core characteristics and recently discovered mechanisms of action (MOA) for this compound, which are crucial for contextualizing off-target effects.
| Property | Description |
|---|---|
| Chemical Class | 2-Aminobenzothiazole derivative [1] [2] |
| Original Indication | Immunosuppressive agent [3] |
| Known MOA | Not fully defined historically; low acute toxicity profile [4] |
| Newly Identified MOAs (2023-2025) | • mTOR Pathway Inhibitor: Binds to the FKBP-rapamycin-binding (FRB) domain of mTOR [5] [4]. • Senomorphic Agent: Suppresses the Senescence-Associated Secretory Phenotype (SASP) [5] [4]. • Tubulin Inhibitor: Binds to the colchicine site of tubulin, acting as an antimitotic agent [1] [2]. • Aβ-ABAD Interaction Disruptor: Reduces mitochondrial toxicity in Alzheimer's disease models [4] [6]. |
This section details methodologies for profiling this compound's activity on mTOR and cellular senescence, key to understanding its therapeutic potential.
Key Experimental Workflow
Detailed Protocols
This section outlines methods for investigating this compound's newly discovered antimitotic properties, relevant for cancer drug repurposing.
Key Mechanism of Action
Detailed Protocols
| Question / Issue | Possible Cause & Solution |
|---|---|
| What is the therapeutic promise of this compound? | Its value lies in its multi-target nature and low toxicity profile. It's a candidate for drug repurposing in oncology (via tubulin inhibition), aging-related diseases (via mTOR/senomorphism), and Alzheimer's (via Aβ-ABAD disruption) [4] [1] [2]. |
| How does "off-target" vs. "multi-target" apply to this compound? | For this compound, what may seem like "off-target" effects (e.g., inhibiting both mTOR and tubulin) are actually its defined polypharmacology. This multi-target action is likely the source of its efficacy and low toxicity, rather than a problem to be eliminated [4] [1]. |
| My compound shows high cytotoxicity in normal cells. | You may be using a non-selective derivative. Solution: Synthesize and test the specific, optimized derivatives mentioned in the literature (e.g., compound 4). These were designed for improved efficacy and lower acute toxicity (e.g., LD50 > 500 mg/kg in mice) [4]. |
| The antimitotic effect is weak or inconsistent. | The effect is structure-dependent. Solution: Ensure you are using a confirmed active analog. Refer to synthetic routes and SAR studies from recent literature for guidance on which specific chemical structures are most potent [1] [2]. |
| How can I confirm the compound is working as intended? | Solution: Run a parallel assay to check for the expected phenotype. If testing for antimitotic activity, always include a cell cycle analysis by FACS to confirm G2/M arrest, which is a direct consequence of tubulin inhibition [1] [2]. |
| Property / Finding | Description | Relevance to Therapy | Source / Assay Details |
|---|---|---|---|
| Primary Mechanism (Repurposing for Cancer) | Antimitotic agent binding to tubulin at colchicine site [1] | Potential for cancer chemotherapy, esp. glioblastoma [1] | Molecular docking, cytotoxicity assays (HeLa, U87 MG), cell cycle (G2/M arrest) analysis [1] |
| Antiproliferative Activity | Active against HeLa (cervical cancer) and U87 MG (glioblastoma) cell lines [1] | Confirms direct anti-tumor effect [1] | Cell-based assays (e.g., resazurin assay, crystal violet assay) [1] |
| mTOR Inhibition & Senomorphic Effect | This compound-like derivatives inhibit mTOR and suppress senescence-associated secretory phenotype (SASP) [2] [3] | Potential for combination with senolytics; targeting age-related diseases & therapy-induced senescence [2] | Docking into FRB domain of mTOR; in vitro senescence models (e.g., oncogene-induced, drug-induced) [2] |
| ABAD Interaction Inhibition | Inhibits amyloid beta (Aβ)-ABAD interaction (IC50 = 200 μM) [4] | Potential application for Alzheimer's Disease [4] | Cell-free assay [4] |
| Original Indication | Immunosuppressive agent for rheumatoid arthritis and lupus [5] [4] | Provides safety and dosing background for repurposing [5] | Historic preclinical and clinical studies [5] |
For researchers aiming to develop combination therapy protocols, here is a proposed workflow based on current scientific understanding.
Q1: What is the most promising new direction for this compound therapy? The most promising direction is repurposing for oncology, specifically for glioblastoma. Its action as a nontoxic antimitotic agent binding to the colchicine site on tubulin offers a potential alternative to more toxic chemotherapy drugs [1].
Q2: Are there any known safety concerns with this compound? this compound was historically used as an immunosuppressant with a low acute toxicity profile [5] [4]. A recent study on a derivative reported an LD50 of around 560 mg/kg in mice [2]. However, its safety in new combinations must be thoroughly re-evaluated.
Q3: How can I test if this compound is working in my cellular model? For antimitotic activity, look for inhibition of microtubule formation and cell cycle arrest in the G2/M phases using immunofluorescence and flow cytometry [1]. For senomorphic activity, measure the reduction in SASP factors (e.g., IL-6) via ELISA or RNA sequencing [2] [3].
| Modification Site | Structural Change | Purpose & Rationale | Key Outcomes & Selectivity Implications |
|---|---|---|---|
| Benzothiazole Core (C-5/C-6) | Introduction of electron-withdrawing groups (e.g., fluorine at C-5); methoxy group at C-6 [1] [2]. | To boost antiproliferative activity and improve metabolic stability. The methoxy group enhances hydrophobic and hydrogen-bonding interactions in kinase binding sites [2]. | Synergistic effect when C-6 methoxy and C-5 fluorine are combined, yielding submicromolar inhibition in cancer cell lines [2]. |
| Urea Linker | Replacing the urea group with phosphonate derivatives [3]. | To overcome limitations of early inhibitors, such as low solubility, poor BBB penetration, and high toxicity [3]. | Aims to improve drug-like properties (ADME) for Alzheimer's disease applications. The direct impact on selectivity requires further experimental data [3]. |
| Phenyl Ring | Introducing varied substituents on the terminal phenyl ring [1]. | To explore structure-activity relationships (SAR) and optimize binding to the tubulin colchicine site for anticancer activity [1]. | Different analogs showed varying levels of antiproliferative activity, helping to define the pharmacophore for tubulin inhibition [1]. |
The following diagram illustrates the logical workflow for guiding researchers through the process of planning and evaluating structural modifications of this compound.
For researchers synthesizing and testing new this compound analogs, here are detailed methodologies for key experiments cited in the literature.
This protocol is used to create analogs with improved drug-like properties [3].
This standard assay evaluates the cytotoxicity of new compounds against cancer cell lines [1].
This computational method predicts how this compound analogs might bind to the target, guiding rational design [1] [4].
Q1: What are the primary therapeutic targets for this compound repurposing? The two most prominent targets identified are tubulin and Amyloid binding alcohol dehydrogenase (ABAD).
Q2: The solubility of my this compound analog in aqueous buffers is very poor. What modifications can help? This is a known challenge with the scaffold [3]. Consider these strategies:
Q3: My compound shows promising activity in enzymatic assays but no cellular activity. What could be the reason? This discrepancy often points to issues with cell permeability.
Q4: How can I assess whether my analog is likely to penetrate the blood-brain barrier (BBB) for CNS targets like ABAD? Early-stage prediction is key for Alzheimer's disease drug development [3].
To troubleshoot cellular uptake, it's crucial to first understand what frentizole is and what targets it may interact with. The table below summarizes its core characteristics and the rationale behind recent derivative designs.
Table 1: this compound Profile and Research Directions
| Aspect | Description |
|---|---|
| Original Profile | An immunosuppressive agent with preferential effects on the cytotoxic/suppressor subpopulation of human T lymphocytes. [1] |
| Known Mechanism | Non-toxic antiviral and immune suppressive agent used clinically for conditions like rheumatoid arthritis and systemic lupus erythematosus. [2] |
| Modern Research Focus | Exploration of This compound derivatives with new properties, such as mTOR inhibition and senomorphic effects (targeting cellular senescence). [3] |
| Rationale for Derivatives | The 2-aminobenzothiazole scaffold (part of this compound's structure) can engage in hydrogen bonding and π-π stacking, allowing strong binding to various biological targets. [2] |
The following diagram illustrates the primary strategic approach for improving this compound, moving from the original compound to new applications.
Diagram 1: The core strategy for improving this compound involves designing new derivatives based on its 2-aminobenzothiazole structure to achieve novel therapeutic properties.
When improving cellular uptake, your choice of assay depends on your derivative's intended target. Below is a guide for evaluating derivatives with two different proposed mechanisms: antimicrobial and mTOR-inhibiting/senomorphic.
Table 2: Key Assays for Evaluating this compound Derivatives
| Target Area | Assay Type | Key Readout / Metric | Application & Protocol Note |
|---|---|---|---|
| Broad-Spectrum Antimicrobial Activity | Disk Diffusion [4] | Zone of Inhibition (mm) | Screens activity against Gram-positive/-negative bacteria, fungi, and M. tuberculosis. Compound applied at 1 mg/mL. [4] |
| Resazurin Microtiter Assay (REMA) [4] | Minimum Inhibitory Concentration (MIC in μg mL⁻¹) | Determines potency quantitatively. Tested across a concentration series (e.g., 0.97-500 μg mL⁻¹). [4] | |
| mTOR Inhibition & Senomorphic Effects | Target Engagement Assays | IC₅₀ value for mTOR kinase inhibition. | Requires specialized enzymatic assays to directly measure binding and inhibition of the mTOR protein. [3] |
| Senescence-Associated Beta-Galactosidase (SA-β-Gal) Assay | Reduction in SA-β-Gal positive cells. | Measures the reduction of a key biomarker of cellular senescence, indicating senomorphic activity. [3] |
The workflow for evaluating a new derivative's activity involves parallel tracks for these different targets, as shown below.
Diagram 2: The experimental workflow branches based on the primary target of the this compound derivative, employing specific assays to confirm the intended biological activity.
Q1: What are the primary cellular uptake pathways I should consider for this compound derivatives? Non-viral vectors (which include many synthetic drug compounds) typically enter cells via endocytosis. The main pathways are [5]:
Q2: My derivative shows good in vitro mTOR inhibition but poor cellular efficacy. What could be wrong? This is a classic sign of a cellular uptake or trafficking issue. Consider:
Q3: How can I improve the uptake efficiency of my this compound derivative?
The table below provides a structured, data-driven comparison of the two immunosuppressive agents.
| Parameter | This compound | Azathioprine |
|---|---|---|
| Chemical Class | Benzothiazole-based urea derivative (1-(6-methoxy-2-benzothiazolyl)-3-phenyl urea) [1] [2] | Purine analogue (6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purine) [3] |
| Primary Mechanism of Action | Not fully elucidated; believed to suppress humoral immunity [4] | Purine synthesis inhibitor; metabolized to active forms (6-MP, 6-TGN) that suppress lymphocyte proliferation and induce T-cell apoptosis [5] [6] |
| Key Molecular Targets | Information limited from available data | Hypoxanthine-guanine phosphoribosyltransferase (HPRT), Thiopurine methyltransferase (TPMT); inhibits NF-κB activation [5] [6] |
| Immunosuppressive Efficacy (Pre-clinical) | Suppressed primary & secondary antibody responses in mice; prolonged suppression of serum antibody titers after short-term therapy [4] | Suppressed antibody responses in mice; less effective than this compound and cyclophosphamide in specific humoral immunity models [4] |
| Effect on Host Resistance (Pre-clinical) | Did not predispose mice to infections from P. aeruginosa, C. albicans, herpes simplex virus, or influenza virus, even at "super immunosuppressive" doses (50x effective dose) [1] [2] | Data in search results indicates it was used as a comparative agent in this study; however, specific results for Azathioprine in this context are not detailed [1] [2] |
| Common Adverse Effects | Not established (experimental compound) | Nausea, vomiting, bone marrow suppression (leukopenia, thrombocytopenia), hepatotoxicity, pancreatitis, fever, rash, fatigue [5] |
| Carcinogenic Potential | Not established (experimental compound) | Classified as a Group 1 human carcinogen by IARC; increased risk of lymphoma and non-melanoma skin cancer [3] |
| Clinical & Regulatory Status | Experimental/Investigational (1970s pre-clinical studies); not an approved drug [1] [2] [4] | FDA-approved for rheumatoid arthritis and kidney transplant rejection; widely used off-label for autoimmune diseases (e.g., IBD, lupus, myasthenia gravis) [5] [3] |
| Key Monitoring Parameters | Not applicable | TPMT enzyme activity (pre-treatment), complete blood count (CBC), liver function tests (LFTs) [5] |
The following tables detail the key experiments that form the basis for comparing these two agents.
This foundational study for this compound compared the effects of both agents on the ability of mice to fight specific infections [1] [2].
| Experimental Element | Detailed Protocol |
|---|---|
| Objective | To determine if immunosuppression predisposes hosts to severe infection. |
| Test Compounds | This compound, Azathioprine |
| Animal Model | Mice |
| Dosing Regimen | Administered subcutaneously for 10 days. • Azathioprine: Predetermined immunosuppressive dose levels. • this compound: Up to 50 times its immunosuppressive dose level. | | Infectious Challenges | Post-treatment, groups were inoculated with: • Bacteria: Pseudomonas aeruginosa (intraperitoneal) • Fungus: Candida albicans (intravenous) • Viruses: Herpes simplex virus (intraperitoneal), Ann Arbor influenza virus (aerosol) | | Key Finding | this compound, even at super-immunosuppressive doses, did not predispose mice to any of the four pathogens. The specific results for the azathioprine control group were not detailed in the abstract [1] [2]. |
This study directly compared the potency of three immunosuppressants on antibody production [4].
| Experimental Element | Detailed Protocol |
|---|---|
| Objective | To compare the activities on humoral (antibody-mediated) immunity. |
| Test Compounds | Azathioprine, Cyclophosphamide, this compound |
| Animal Model | Mice |
| Immunization & Antigens | • T-cell dependent antigen: Sheep Erythrocytes (primary and secondary Plaque Forming Cell (PFC) responses). • T-cell independent antigen: Trinitrophenylated Lipopolysaccharide (TNP-LPS). | | Key Findings | • Primary/Secondary PFC Response: Cyclophosphamide and this compound were effective at lower doses than Azathioprine [4]. • Antibody Titer Suppression: Short-term therapy with Cyclophosphamide or this compound caused prolonged suppression of serum antibody titers; this effect was not seen with Azathioprine [4]. • T-independent Antigen Response: Azathioprine was the least effective at suppressing the primary response to TNP-LPS [4]. |
The diagram below illustrates the distinct mechanisms through which Azathioprine and this compound exert their immunosuppressive effects, based on available data.
The diagram highlights a key distinction: Azathioprine has a well-defined, multi-step mechanism leading to broad suppression of lymphocyte function, while the mechanism of this compound is less characterized but appears to more selectively target humoral immunity.
It is important to note that the data for this compound is decades old. Key questions remain unanswered, including its precise molecular target, its effects on cellular immunity (T-cell function), its pharmacokinetics, and its long-term safety profile, including carcinogenic potential. The promising pre-clinical data would require validation in modern experimental models and clinical trials to assess its true therapeutic potential.
The following tables summarize the core findings for different classes of Frentizole-related analogs, focusing on their biological activities and drug-like properties.
Table 1: Biological Activity and SAR of Analogs
| Compound / Series | Core Structural Features | Primary Biological Activity | Key Experimental Data (Potency) | Inferred SAR Conclusion |
|---|---|---|---|---|
| This compound (Parent) | Benzothiazole-urea | Immunosuppressive; inhibits Aβ-ABAD interaction [1] [2] | N/A (Reference compound) | Serves as the foundational scaffold [2]. |
| Early Urea-based Inhibitors [1] | Benzothiazole urea with electron-withdrawing groups & para-OH phenyl | Inhibition of Aβ-ABAD interaction | 30-fold improvement in potency over this compound [1] | Small electron-withdrawing groups on benzothiazole and a para-hydroxyl on the phenyl ring enhance potency [1]. |
| Benzothiazole Phosphonates (A1, A5, A6)} [1] | Phosphonate prodrugs of benzothiazole amines | Inhibit Aβ-ABAD; cross the blood-brain barrier (BBB) | Brain concentrations: 4–50 ng/mL (10 mg/kg dose) [1] | Phosphonate group is a successful prodrug strategy for enhancing BBB penetration and water solubility [1]. |
| Benzothiazole-Thiazole Hybrids (4b, 4c, 4d, 4f)} [3] | Hybrid molecule: benzothiazole linked to a thiazole ring | Broad-spectrum antimicrobial | MIC values: 3.90–15.63 μg mL⁻¹ against bacterial/fungal strains [3] | Electron-withdrawing groups (nitro, halogens) at specific positions enhance antimicrobial activity [3]. |
| Novel this compound-like Derivatives (4, 8, 9)} [2] | Structurally optimized from this compound | mTOR inhibition; senomorphic (reduces senescence) | Compound 4 showed best in vitro profile, BBB penetration, and lowest acute toxicity (LD₅₀ ~560 mg/kg) [2] | Successful structural optimization yields multi-target agents with improved in vivo safety profiles [2]. |
Table 2: Pharmacokinetic and Toxicity Profile of Key Candidates
| Compound | Key ADME/Tox Properties | Experimental Model | Significance for Development |
|---|---|---|---|
| Benzothiazole Phosphonates (A1, A5, A6)} [1] | Crosses the BBB; peak plasma conc. ~2 μg/mL (10 mg/kg IV) | Mouse model (LC-MS/MS analysis) | Promising for CNS targets (e.g., Alzheimer's disease) [1]. |
| Novel this compound Derivative (4)} [2] | Low acute toxicity (LD₅₀ > 500 mg/kg); crosses BBB | Mouse model for acute toxicity & PK | Favorable preclinical safety and brain exposure for further development [2]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies cited in the studies.
Antimicrobial Evaluation (Disk Diffusion and REMA) [3]: Compounds were screened against a panel of Gram-positive and Gram-negative bacteria, mycobacteria, and fungi.
Molecular Docking for Target Engagement [3] [2]: This computational method predicts how a small molecule (ligand) interacts with a protein target.
In Vivo Pharmacokinetics and BBB Penetration [1]: This protocol assesses a compound's ability to reach the brain.
The diagram below illustrates the primary mechanism of action for the mTOR-inhibiting this compound analogs and the key steps involved in their preclinical evaluation, as described in the research [2].
The research data highlights several promising avenues for the development of this compound analogs:
The table below summarizes the key characteristics based on recent experimental data.
| Feature | Rapamycin (and analogues) | Novel Frentizole Derivatives (e.g., Compound 4) |
|---|---|---|
| Primary Mechanism | Allosteric inhibitor of mTORC1; prolonged use can inhibit mTORC2 assembly [1] [2]. | mTOR inhibition with senomorphic properties (modulates cellular senescence) [3] [4]. |
| Additional Mechanisms | Immunosuppressant; anticancer agent [1]. | Inhibits amyloid-β (Aβ)-ABAD interaction (relevant to Alzheimer's) [3] [5]; parent drug this compound shows tubulin inhibition [6] [7]. |
| Key Experimental Findings | Extends lifespan in yeast, worms, flies, mice [1]; reduces tumor volume in Tuberous Sclerosis Complex (TSC) [8]. | In vitro mTOR inhibition and anti-senescence effects; candidate Compound 4 showed best profile [3]. |
| In Vivo Efficacy & Safety | Effective but has serious side effects (e.g., increased risk of infections, diabetes, stomatitis) [1] [8]. | Compound 4 showed low acute toxicity (LD50 ~559-575 mg/kg in mice) and ability to cross the blood-brain barrier [3]. |
| Research Status | FDA-approved for immunosuppression and specific cancers; extensively studied for aging [1]. | Preclinical research stage for mTOR inhibition; being investigated for drug repurposing in cancer [3] [6]. |
For research purposes, here are the methodologies used to generate the key data for this compound derivatives and the logical workflow connecting their mechanisms.
The following methodologies are compiled from the cited studies on this compound derivatives [3] and the parent compound's antitubulin activity [6] [7].
In Silico Docking and Molecular Dynamics
In Vitro mTOR Inhibition and Senomorphic Assay
In Vivo Acute Toxicity and Pharmacokinetics
Antitubulin Activity (Parent Drug & Analogs)
This diagram illustrates the core mechanistic difference and the experimental workflow for evaluating the novel this compound derivatives.
The data indicates that the strategy with this compound derivatives is not to create a direct rapamycin mimic, but to develop multi-targeted agents with a potentially superior safety profile, especially for conditions involving cellular senescence and neurodegenerative pathways.
The following table summarizes the experimental data for Frentizole and its analog derivatives. Note that an exact IC₅₀ value for this compound itself was not located in the provided search results.
| Compound Name/Type | Reported Potency (IC₅₀ or Ki) | Experimental Model & Assay | Key Findings |
|---|---|---|---|
| This compound | IC₅₀ not specified in results [1] [2] [3] | ELISA-based screening [2] [3] | Identified as an initial hit; later used as a structural template for designing more potent analogs [2] [3]. |
| Benzothiazole Phosphonates (e.g., A1, A5, A6, 4a, 4b) | IC₅₀ ~1.8 - 2.5 µM (for 4a, 4b) [2] | Inhibition of recombinant human ABAD enzyme activity (SAAC/NADH assay) [2] | Represent optimized derivatives with measured IC₅₀ values and demonstrated rescue of Aβ-induced mitochondrial dysfunction [2]. |
| 6-Benzothiazolyl Ureas/Thioureas (e.g., Compound 12) | Ki ~0.5 µM (uncompetitive inhibitor) [4] | In vitro evaluation with recombinant enzyme [4] | Described as a potent hit with a good cytotoxicity profile and potential for blood-brain barrier permeation [4]. |
To help you evaluate the data, here are the key methodologies used in the cited studies.
The diagram below illustrates the role of ABAD in Alzheimer's disease pathology and the general workflow for evaluating potential inhibitors.
The following tables consolidate key experimental findings on Frentizole and its derivatives.
Table 1: Efficacy in Alzheimer's Disease-Related Targets This table summarizes the design and activity of this compound-based compounds against monoamine oxidase (MAO) and amyloid-binding alcohol dehydrogenase (ABAD), which are implicated in Alzheimer's disease pathology [1].
| Compound Design / Key Feature | Biological Target | Experimental Model / Assay | Key Efficacy Data / Outcome |
|---|
| This compound-based indolyl thiourea analogues (Combining rasagiline/ladostigil scaffolds with this compound) [1] | MAO (Monoamine Oxidase) / ABAD [1] | In vitro enzyme inhibition assays [1] | Most potent compound (19):
Table 2: Efficacy in Cancer-Related Targets This table summarizes evidence for this compound's repurposing as an antimitotic and mTOR-inhibiting agent for cancer treatment [2] [3].
| Proposed Mechanism / Key Feature | Biological Target / Pathway | Experimental Model / Assay | Key Efficacy Data / Outcome |
|---|
| Tubulin binding at the colchicine site (Structurally similar to known antimitotics) [2] | Tubulin / Microtubules [2] | - Antiproliferative assay (HeLa cells)
To help you evaluate and potentially replicate these findings, here are the core methodologies used in the cited studies.
1. Cytotoxicity and Antiproliferative Assays [2]: The evaluation of this compound's antimitotic activity in cancer cells involved standard protocols.
2. In Vitro Enzyme Inhibition Assays [1]: The potency of this compound-based analogues against MAO and ABAD was determined through direct enzyme inhibition studies.
The diagrams below illustrate the general workflow for evaluating this compound as an MTDL and its proposed mechanisms in cancer research.
Research Workflow for this compound in Cancer
Proposed Anticancer Mechanisms of this compound
The data reveals this compound as a versatile scaffold for MTDL development:
Future research will likely focus on optimizing this compound derivatives for greater potency and selectivity against these targets, and exploring its efficacy in more complex disease models and in vivo settings.
Frentizole is an immunosuppressive agent that has been investigated for repurposing as an anticancer drug. Its primary proposed mechanism of action is the inhibition of tubulin polymerization, a common target for cytotoxic agents.
The diagram below illustrates this compound's mechanism and the key resistance insight identified in recent studies.
The most significant finding regarding its resistance profile is that this compound, as a colchicine-site binder, is structurally simpler than many other antimitotic agents and is often not susceptible to multidrug resistance (MDR) efflux proteins [1]. This is a key differentiator compared to other tubulin inhibitors like taxanes, which are frequently associated with MDR-driven treatment resistance.
The table below summarizes this compound's known and potential resistance characteristics based on its mechanism, alongside common resistance mechanisms for established tubulin inhibitors.
| Feature | This compound (Investigational) | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vincristine) |
|---|---|---|---|
| Binding Site on Tubulin | Colchicine site [1] | Taxane site [1] | Vinca alkaloid site [1] |
| Susceptibility to MDR Efflux | Reported as not susceptible [1] | Susceptible [1] | Susceptible [1] |
| Common Resistance Mechanisms | Data not available; theoretically low risk of classic MDR. | Overexpression of MDR efflux pumps (e.g., P-gp); tubulin mutations [1]. | Overexpression of MDR efflux pumps; tubulin mutations [1]. |
| Key Differentiator | Simple structure may avoid MDR recognition [1]. | Complex natural product structure prone to MDR [1]. | Complex natural product structure prone to MDR [1]. |
The following methodologies are central to establishing this compound's biological activity and provide a framework for future resistance studies.
The preliminary data suggests this compound's potential advantage in overcoming a common resistance pathway. To build a complete resistance profile, future research should focus on:
This compound is an early immunosuppressive agent with a benzothiazole core [1] [2] [3]. While its detailed pharmacokinetic profile is not established, recent research has uncovered new potential applications.
The table below contrasts this compound with common immunosuppressants for which detailed pharmacokinetic data is available. This highlights the information gap surrounding this compound.
| Drug | Primary Mechanism of Action | Key Pharmacokinetic Challenges | Therapeutic Drug Monitoring |
|---|---|---|---|
| This compound | mTOR inhibition; 17β-HSD10 inhibition [4] [5] | Detailed human ADME/PK data not available in public literature. | Not applicable (Not in clinical use) |
| Tacrolimus | Calcineurin inhibitor (CNI) | Narrow therapeutic index, high inter-/intra-patient variability, extensive metabolism by CYP3A4/5, influenced by drug-drug interactions, food, and genetics [6] [7]. | Essential; based on trough concentration (C0). CYP3A5 genotyping guides initial dosing [7]. |
| Sirolimus | mTOR inhibitor | Similar to tacrolimus: variable bioavailability, CYP3A4 metabolism, subject to drug interactions [8]. | Essential; based on trough concentration (C0) [8]. |
| Mycophenolate Mofetil (MPA) | Inosine monophosphate dehydrogenase inhibitor | Enterohepatic recirculation causes secondary concentration peaks; plasma protein binding can be variable [8]. | Monitoring exposure (AUC) is more reliable than C0, though complex [8]. |
While this compound's human PK is unknown, its recent biological activities are supported by robust experimental data.
The lack of this compound pharmacokinetic data presents both a challenge and an opportunity for researchers.
The following table summarizes the key experimental findings for this compound's antiproliferative and cytotoxic effects.
| Cancer Cell Line | Observed Effect | Experimental Data/Result | Assay Type |
|---|---|---|---|
| HeLa (Cervical carcinoma) | Antiproliferative activity, G2/M cell cycle arrest, inhibition of microtubule formation | Active as an antiproliferative agent; induced G2/M arrest and disrupted microtubule networks [1] | Antiproliferative assay, cell cycle analysis by flow cytometry, immunofluorescence microscopy |
| U87 MG (Glioblastoma) | Antiproliferative activity | Showed antiproliferative activity [1] | Antiproliferative assay |
| General Tumor Cells | Antimitotic and cytotoxic activity | Phenotypes consistent with binding to tubulin as the primary mechanism of action [1] | Multiple (see detailed protocols below) |
To help you evaluate and potentially replicate these findings, here are the detailed methodologies for the key experiments cited.
Antiproliferative/Cytotoxicity Assay [1]
Mechanism of Action: Tubulin Polymerization Inhibition [1]
Mechanism of Action: Cell Cycle Analysis [1]
The diagram below illustrates the proposed mechanism of action for this compound and the experimental workflow used to validate it.
Irritant